4-Amino-6-hydroxypyrimidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLLTVIMFEQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152404 | |
| Record name | 6-Amino-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-22-2 | |
| Record name | 6-Amino-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-6-hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-6-hydroxypyrimidine
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-amino-6-hydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and flavoring agents. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed examination of reaction methodologies, quantitative data, and experimental protocols.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct routes. The most prominent and industrially relevant pathways originate from readily available starting materials such as β-amino-β-alkoxyacrylic acid esters, ethyl cyanoacetate, and substituted pyrimidines. This guide will focus on two primary, well-documented methods:
-
One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Esters: This direct approach involves the reaction of a β-amino-β-alkoxyacrylic acid ester with ammonia, followed by cyclization with formamide in the presence of a strong base.[1]
-
Synthesis via a 2-Mercaptopyrimidine Intermediate: This two-step method begins with the condensation of ethyl cyanoacetate and thiourea to form 4-amino-6-hydroxy-2-mercaptopyrimidine.[2][3] A subsequent desulfurization step is required to yield the final product.
A third, alternative route involves the nucleophilic substitution of a halogenated pyrimidine, such as the ammonolysis of a dichloropyrimidine followed by hydrolysis, which also presents a viable, though less direct, synthetic strategy.[4]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key synthesis pathways, providing a comparative analysis of their efficiencies.
Table 1: Synthesis of this compound from a β-Amino-β-alkoxyacrylic Acid Ester Derivative [1]
| Parameter | Value |
| Starting Material | Hydrochloride of methyl β-amino-β-methoxyacrylate |
| Key Reagents | Ammonia, Formamide, Sodium Methoxide |
| Solvent | Methanol |
| Reaction Time | 24 hours (reflux) |
| Product Form | Free base |
| Yield | 14.0 grams (from an unspecified amount of starting material) |
Table 2: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine[2]
| Parameter | Value |
| Starting Materials | Ethyl cyanoacetate, Thiourea |
| Key Reagents | Sodium salt of 2-hydroxypyridine (as catalyst) |
| Solvent | Methanol |
| Reaction Time | Not specified (heated under reflux) |
| Product Form | Monohydrate crystals |
| Yield | 82% |
Experimental Protocols
Protocol 1: One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Ester[1]
This protocol details the direct synthesis of this compound.
Materials:
-
Hydrochloride of methyl β-amino-β-methoxyacrylate (20.0 g)
-
Methanol
-
Ammonia gas
-
Formamide (13.5 g)
-
Sodium methoxide (21.6 g)
-
Water
-
Anion exchanger (OH type)
-
Cation exchanger (H type)
-
2 N Aqueous solution of ammonia
Procedure:
-
A solution of 20.0 grams of the hydrochloride of methyl β-amino-β-methoxyacrylate in methanol is prepared and saturated with ammonia gas.
-
The vessel is sealed and maintained at room temperature for 5 days.
-
To this vessel, 13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide are added.
-
The reaction solution is boiled under reflux for 24 hours.
-
Water is added to dissolve the separated crystals, bringing the total volume of the reaction solution to 3 liters.
-
The resulting solution is passed through 500 ml of a cation exchanger of the H type, which is then washed with water.
-
A 2 N aqueous solution of ammonia is passed through the washed exchanger to elute the this compound.
-
The eluate is concentrated under reduced pressure to yield 14.0 grams of free this compound.
Protocol 2: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine[2]
This protocol describes the synthesis of the 2-mercapto intermediate.
Materials:
-
Ethyl cyanoacetate (0.57 g)
-
Thiourea (0.38 g)
-
Sodium salt of 2-hydroxypyridine (1.17 g)
-
Methanol (3 ml)
-
Water (4 ml)
-
Acetic acid (0.58 ml)
Procedure:
-
A mixture of 0.57 g of ethyl cyanoacetate, 0.38 g of thiourea, and 1.17 g of the sodium salt of 2-hydroxypyridine in 3 ml of methanol is heated under reflux.
-
After the reaction is complete, 4 ml of water is added to the reaction mixture.
-
The solution is neutralized with 0.58 ml of acetic acid.
-
The desired product precipitates as monohydrate crystals.
-
The crystals are collected to give a yield of 82%.
Visualized Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways and the experimental workflow for product purification.
Caption: One-step synthesis of this compound.
Caption: Synthesis via a 2-mercaptopyrimidine intermediate.
Caption: Ion-exchange purification workflow.
References
4-Amino-6-hydroxypyrimidine: A Technical Overview of its Chemical Properties and Structure
Introduction
4-Amino-6-hydroxypyrimidine, also known as 6-aminopyrimidin-4-ol, is a heterocyclic organic compound that serves as a vital building block in medicinal and agricultural chemistry.[1] Its pyrimidine core is a fundamental component of nucleobases, making its derivatives significant in the study of biological processes and the development of therapeutic agents. This document provides an in-depth guide to the chemical properties, structure, synthesis, and spectral characteristics of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[1] Its key chemical identifiers and physical properties are summarized below, providing a foundational dataset for experimental design and chemical handling.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 6-amino-1H-pyrimidin-4-one | [2] |
| Synonyms | 6-Amino-4-pyrimidinol, 6-Amino-4(1H)-pyrimidinone | [1][2] |
| CAS Number | 1193-22-2 | [1][3][4] |
| Molecular Formula | C₄H₅N₃O | [1][3][4][5] |
| Molecular Weight | 111.10 g/mol | [1][2][4] |
| InChI Key | HFMLLTVIMFEQRE-UHFFFAOYSA-N | [2] |
| SMILES | NC1=CC(=O)N=CN1 | [2] |
Table 2: Physical and Handling Properties
| Property | Value | Reference |
| Melting Point | 262-265 °C | [1][2][5] |
| Appearance | White to orange to green crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [3][5] |
| Storage Temperature | 2-8 °C; Long-term at -20°C | [1][5] |
Chemical Structure and Tautomerism
Like many hydroxypyrimidines, this compound exists in tautomeric forms due to proton migration.[6][7] The primary equilibrium is between the hydroxy-amino form (pyrimidinol) and the more stable keto-amino form (pyrimidinone).[6][7][8] The keto tautomer is generally predominant in the solid state.[6] Understanding this tautomerism is critical as it influences the molecule's reactivity and its interactions in biological systems.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols
Synthesis of this compound
A documented method for producing this compound involves the reaction of an ester of β-amino-β-alkoxyacrylic acid with ammonia, followed by cyclization with formamide.[9]
Materials:
-
Methyl-β-amino-β-methoxyacrylate hydrochloride
-
Methanol
-
Ammonia gas
-
Formamide
-
Sodium methoxide
-
Water
Reaction Procedure:
-
A solution of 33.5 grams of methyl-β-amino-β-methoxyacrylate hydrochloride in 500 ml of methanol is prepared in a suitable reaction vessel.[9]
-
The solution is saturated with ammonia gas, and the vessel is sealed and maintained at room temperature for 5 days.[9]
-
13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide are added to the vessel.[9]
-
The reaction mixture is boiled under reflux for 24 hours.[9]
Purification and Recovery (Ion-Exchange Chromatography):
-
Following the reaction, water is added to dissolve any separated crystals, bringing the total volume to 3 liters.[9]
-
The resulting solution is passed through a column containing 500 ml of a cation exchanger (H+ form), such as Amberlite IR-120.[9]
-
The exchanger is washed with water.[9]
-
The product, this compound, is eluted from the exchanger using a 2 N aqueous solution of ammonia.[9]
-
The eluate is concentrated under reduced pressure to yield the free this compound.[9] Identity can be confirmed using ultraviolet absorption curves, paper chromatography, and elementary analysis.[9]
Spectral Data
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy for pyrimidine derivatives reveals characteristic shifts for the ring protons and carbons. For a related compound, 4-amino-6-hydroxy-2-methylpyrimidine, distinct signals are observed for the methyl group, the ring proton, and the ring carbons.[10] Similar characteristic peaks would be expected for the title compound.
-
Infrared (IR) Spectroscopy: IR spectra of pyrimidinones typically show strong absorption bands corresponding to C=O (keto) stretching, N-H stretching (amino and ring), and C=N/C=C ring stretching vibrations.[11][12]
-
UV-Visible Spectroscopy: The UV absorption spectrum is useful for confirming the pyrimidine ring structure.[9] Pyrimidine derivatives typically exhibit strong absorption bands in the 200-300 nm range, corresponding to π → π* electronic transitions within the aromatic system.[11][13]
Applications in Research and Development
This compound is a versatile precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors.[1]
Key Application Areas:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of antiviral and anticancer agents.[1] Its structure is a scaffold for developing nucleoside analogs and other biologically active molecules.[1]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection.[1]
-
Biochemical Research: It is used to study enzyme activity and metabolic pathways.[1] For instance, the related compound 2,4-Diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[14][15][16]
Caption: Role as a precursor in chemical synthesis.
This compound is a molecule of significant interest due to its fundamental structure and broad applicability as a synthetic intermediate. Its rich chemistry, characterized by tautomeric equilibria and versatile reactivity, makes it a valuable tool for researchers in medicinal chemistry, drug discovery, and agricultural science. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective utilization in developing novel and impactful chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 10. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 11. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-6-hydroxypyrimidine (CAS: 1193-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-hydroxypyrimidine, also known by synonyms such as 6-aminopyrimidin-4-ol and 6-amino-4(1H)-pyrimidinone, is a pivotal heterocyclic organic compound. Its pyrimidine core structure is a fundamental building block in numerous biologically significant molecules, including nucleobases. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role as a versatile precursor in the development of therapeutic agents and agrochemicals.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the tables below. It is important to note that while some data are readily available, experimental values for properties such as boiling point, pKa, and specific spectroscopic data are not widely reported in the literature, likely due to the compound's high melting point and potential for decomposition at elevated temperatures.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1193-22-2 | [1][2] |
| Molecular Formula | C₄H₅N₃O | [1][2] |
| Molecular Weight | 111.10 g/mol | [1][2] |
| Appearance | White to orange to green crystalline powder | [3] |
| Melting Point | 262-264 °C | [4] |
| Boiling Point | Not available (likely decomposes) | - |
| pKa (Predicted) | 10.04 ± 0.40 | [4] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Soluble | [4] |
| DMSO | Soluble | [4] |
| Ethanol | Sparingly soluble | - |
| Methanol | Sparingly soluble | - |
| Acetone | Insoluble | - |
| THF | Insoluble | - |
Table 3: Spectroscopic Data
Table 4: Crystallographic Data
| Parameter | Value | Source(s) |
| CCDC Number | 631240 | [4] |
| Detailed crystallographic data such as unit cell dimensions, bond lengths, and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number. |
Synthesis
The synthesis of this compound can be achieved through several routes. One common method involves the condensation of a three-carbon component with a urea or guanidine derivative. A widely cited approach is the reaction of ethyl cyanoacetate with guanidine.
Experimental Protocol: Synthesis from Ethyl Cyanoacetate and Guanidine
This procedure is a modification of the method of Traube.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.
-
After the sodium has completely dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added.
-
A second equivalent of sodium ethoxide solution is prepared separately. To this, guanidine hydrochloride (1.02 moles) is added.
-
The resulting sodium chloride precipitate is removed by filtration. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate.
-
The reaction mixture is heated under reflux for 2 hours.
-
The solvent is then evaporated to dryness.
-
The solid residue is dissolved in boiling water (325 mL) and acidified with glacial acetic acid (67 mL).
-
Upon cooling, 2,4-diamino-6-hydroxypyrimidine precipitates as yellow needles.
Note: The above protocol describes the synthesis of a closely related and often co-cited compound, 2,4-diamino-6-hydroxypyrimidine. Specific, detailed, and non-proprietary protocols for the direct, high-yield synthesis of this compound are not as commonly found in open literature, though patents describe its formation from β-amino-β-alkoxyacrylic acid esters and formamide.[2]
Applications in Drug Development and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. Its functional groups—the amino and hydroxyl moieties—provide reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures.
Antiviral Agents
Pyrimidine derivatives are a well-established class of antiviral drugs. They often act as nucleoside analogues that, once metabolized to their triphosphate form, interfere with viral replication by inhibiting viral RNA or DNA polymerases. This compound can serve as a starting material for the synthesis of such antiviral compounds. A prominent example of a pyrimidine-based antiviral is Favipiravir, which has shown broad-spectrum activity against RNA viruses.[5][6][7][8]
The diagram below illustrates the mechanism of action of Favipiravir, a pyrazinecarboxamide derivative, which is conceptually similar to how many pyrimidine-based antivirals function. The drug is a prodrug that is intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][7][8]
Caption: Intracellular activation of Favipiravir and inhibition of viral replication.
Anticancer Agents
In oncology, pyrimidine analogues, most notably 5-Fluorouracil (5-FU) and its prodrugs like Tegafur, are mainstays of chemotherapy for various solid tumors.[1][9][10] These drugs disrupt DNA synthesis and repair by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This compound can be a precursor for the synthesis of such anticancer pyrimidine derivatives.
The following diagram outlines the metabolic activation of 5-FU and its primary mechanism of action, the inhibition of thymidylate synthase (TS), which leads to "thymineless death" in rapidly dividing cancer cells.[1][9][10]
Caption: Metabolic activation of 5-FU and its inhibition of DNA synthesis.
Agrochemicals (Herbicides)
Derivatives of pyrimidines are also utilized in agriculture as herbicides. A novel and significant mechanism of action for some modern herbicides is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[6][10] This enzyme is crucial for the de novo biosynthesis of pyrimidines in plants. By blocking this pathway, the herbicide deprives the weed of essential building blocks for DNA and RNA synthesis, leading to growth arrest and death.
The workflow below illustrates how a pyrimidine-based herbicide can inhibit the de novo pyrimidine biosynthesis pathway in plants by targeting the DHODH enzyme.
Caption: Inhibition of the plant pyrimidine biosynthesis pathway by a DHODH-targeting herbicide.
Conclusion
This compound is a compound of significant interest due to its foundational role as a synthetic intermediate. Its versatile chemical nature allows for its incorporation into a wide array of molecules with potent biological activities. While there are gaps in the publicly available, detailed characterization data for this specific compound, its importance in the synthesis of antiviral, anticancer, and herbicidal agents is well-documented. Further research into the properties and reactivity of this compound will undoubtedly continue to fuel innovation in medicinal chemistry and agrochemical development.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 3. actanaturae.ru [actanaturae.ru]
- 4. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Favipiravir - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 7. sterispharma.com [sterispharma.com]
- 8. oatext.com [oatext.com]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorouracil - Wikipedia [en.wikipedia.org]
Tautomerism of 4-Amino-6-hydroxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 4-amino-6-hydroxypyrimidine. Drawing upon data from closely related pyrimidine derivatives, this document outlines the potential tautomeric forms, their relative stabilities, and the experimental and computational methodologies for their investigation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction to Tautomerism in Pyrimidines
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds, particularly pyrimidines. The specific tautomeric forms present can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity and drug-like characteristics. For this compound, both keto-enol and amino-imino tautomerism are possible, leading to a variety of potential structures. Understanding the predominant tautomeric forms and the equilibrium between them is crucial for rational drug design and development.
Potential Tautomers of this compound
The structure of this compound allows for several potential tautomers. The primary forms arise from keto-enol and amino-imino equilibria. The main tautomeric possibilities include:
-
Hydroxy-amino form (A): The aromatic enol-amino form.
-
Oxo-amino forms (B and C): Keto-amino forms where the hydroxyl group is converted to a carbonyl group, with the proton residing on one of the ring nitrogens.
-
Hydroxy-imino form (D): An enol-imino form where the amino group is converted to an imino group.
-
Oxo-imino forms (E and F): Keto-imino forms.
The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH.
Quantitative Analysis of Tautomer Stabilities
Computational Data for Analogous Systems
The following tables summarize calculated relative energies for tautomers of related pyrimidine derivatives. These values can be used to infer the likely predominant forms of this compound.
Table 1: Relative Energies of 4-Hydroxypyrimidine Tautomers
| Tautomer | Form | Relative Energy (kcal/mol) | Method | Reference |
| 4-pyrimidinone (1H) | Oxo | 1.0 | B3LYP/6-31G(d,p) | [1] |
| 4-pyrimidinone (3H) | Oxo | 0.0 | B3LYP/6-31G(d,p) | [1] |
| 4-hydroxypyrimidine | Hydroxy | 0.48 | Experimental (Microwave) | [1] |
| 4-hydroxypyrimidine | Hydroxy | -1.24 | MP2/6-311++G(d,p) | [1] |
Note: Negative values indicate higher stability.
Table 2: Relative Energies of Isocytosine Derivative Tautomers
| Tautomer | Form | Relative Energy (kJ/mol) | Method |
| 2,3-I | Amino-oxo | 0.0 | B3LYP/6-311++G(2df,2pd) |
| 1,2-I | Imino-oxo | 25.1 | B3LYP/6-311++G(2df,2pd) |
| 2,4-I | Amino-hydroxy | 16.7 | B3LYP/6-311++G(2df,2pd) |
| 1,3-I | Imino-oxo | 12.6 | B3LYP/6-311++G(2df,2pd) |
Based on these data for related compounds, it is highly probable that the oxo-amino tautomers (B and C in Figure 1) are the most stable forms of this compound in both the gas phase and in solution. The amino form is generally more stable than the imino form in most aminoheteroaromatic compounds.[2]
Experimental Protocols for Tautomer Analysis
A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric equilibria of pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. 1H, 13C, and 15N NMR can provide distinct signals for each tautomer.
Detailed Methodology for 13C NMR Analysis:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, CD3OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrumental Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Temperature Control: Maintain a constant and accurately recorded temperature, as tautomeric equilibrium is temperature-dependent.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).
-
Relaxation Delay (d1): Use a long relaxation delay (e.g., 5-10 times the longest T1) to ensure quantitative signal integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Chemical Shift Assignment: Assign the observed 13C chemical shifts to the different tautomers. This can be aided by comparison with spectra of N-methylated derivatives (which lock the tautomeric form) and by computational prediction of chemical shifts.
-
Quantification: The relative population of each tautomer can be determined by integrating the signals corresponding to each species. The mole fraction of a tautomer is the ratio of the integral of its characteristic signal to the sum of integrals of the corresponding signals for all tautomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.
Detailed Methodology for UV-Vis Analysis:
-
Sample Preparation: Prepare solutions of this compound in various solvents of differing polarity (e.g., water, ethanol, dioxane, cyclohexane) and at different pH values.
-
Instrumental Setup: Use a dual-beam UV-Vis spectrophotometer. Record the spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Spectral Deconvolution: The overlapping absorption bands of the different tautomers can be deconvoluted using specialized software to determine the contribution of each species to the overall spectrum.
-
Solvent and pH Effects: Analyze the changes in the absorption spectra as a function of solvent polarity and pH. These changes can provide qualitative and sometimes quantitative information about the shifts in the tautomeric equilibrium.
-
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Detailed Methodology for Computational Analysis:
-
Structure Generation: Generate the 3D structures of all possible tautomers of this compound.
-
Geometry Optimization and Frequency Calculation:
-
Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized tautomers to determine their relative stabilities.
-
Spectroscopic Prediction: Predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.
Conclusion
The tautomerism of this compound is a critical consideration for its application in drug discovery and development. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be achieved through the application of modern spectroscopic and computational techniques, guided by the extensive knowledge base of related pyrimidine systems. The methodologies outlined in this guide provide a robust framework for the characterization of the tautomeric landscape of this compound and other novel heterocyclic compounds. It is anticipated that the oxo-amino tautomers are the most stable, a hypothesis that can be confirmed using the described experimental and computational workflows.
References
An In-depth Technical Guide to the Synthesis of 4-Amino-6-hydroxypyrimidine
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-6-hydroxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and flavoring agents. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.
Core Synthetic Pathways and Starting Materials
The synthesis of this compound can be achieved through several pathways, primarily involving the condensation of a three-carbon component with a guanidine or urea-derived moiety. The most common and industrially relevant starting materials include ethyl cyanoacetate, guanidine salts, formamide, and derivatives of cyanoacetic acid and β-amino-β-alkoxyacrylic acid.
Synthesis from Ethyl Cyanoacetate and Guanidine
A prevalent and high-yielding method involves the reaction of ethyl cyanoacetate with a guanidine salt, such as guanidine hydrochloride or guanidine nitrate, in the presence of a base like sodium ethoxide. This reaction proceeds through the formation of a pyrimidine ring structure.
Table 1: Quantitative Data for Synthesis from Ethyl Cyanoacetate and Guanidine
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |
| Ethyl Cyanoacetate (1 mole) | Guanidine Hydrochloride (1.02 moles) | Sodium Ethoxide (2 g. atom) | Anhydrous Ethanol | 2 hours (reflux) | 80-82% | [1][2] |
| Ethyl Cyanoacetate | Guanidine Nitrate | Sodium Methoxide | Methanol | 4 hours (reflux) | 95% | [2] |
| Ethyl Cyanoacetate | Guanidine Nitrate | - | Ethanol | 3 hours (reflux) | High Yield | [3] |
Synthesis from β-Amino-β-alkoxyacrylic Acid Esters and Formamide
A one-step process for producing this compound involves the reaction of a lower alkyl ester of β-amino-β-alkoxyacrylic acid (or its mineral acid salt) with ammonia to form malonamamidine in situ. This intermediate is then condensed with formamide in the presence of an alkali metal alkoxide.[4] This method is advantageous as it avoids the isolation of intermediates.[4]
Table 2: Quantitative Data for One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Ester
| Starting Material | Reagents | Condensing Catalyst | Reaction Time | Reference |
| Lower alkyl ester of β-amino-β-alkoxyacrylic acid | Ammonia, Formamide | Sodium Methoxide | 24 hours (reflux) | [4] |
| Mineral acid salt of lower alkyl ester of β-amino-β-alkoxyacrylic acid | Ammonia, Formamide | Sodium Ethoxide | 4 hours (reflux) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine from Ethyl Cyanoacetate and Guanidine Hydrochloride[1][2]
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving 23 g (1 g. atom) of sodium in 250 ml of anhydrous ethanol in a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Addition of Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
Preparation of Guanidine Solution: Prepare a second solution of sodium ethoxide with the same concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride.
-
Reaction: Separate the precipitated sodium chloride by filtration. Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.
-
Reflux: Heat the mixture under reflux for 2 hours.
-
Isolation: Evaporate the mixture to dryness at atmospheric pressure. Dissolve the solid product in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.
-
Crystallization: Upon cooling, 101–103 g (80–82%) of yellow needles of 2,4-diamino-6-hydroxypyrimidine separates.
Protocol 2: One-Step Synthesis of this compound from a β-Amino-β-alkoxyacrylic Acid Ester[4]
-
Ammonolysis: Saturate a methanol solution of a lower alkyl ester of β-amino-β-alkoxyacrylic acid with ammonia gas in a sealed vessel and maintain at room temperature for 5 days.
-
Condensation: Add 13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide to the vessel.
-
Reflux: Boil the reaction solution under reflux for 24 hours.
-
Work-up: Add water to dissolve the separated crystals to a total volume of 3 liters.
-
Purification: Pass the resulting solution through an anion exchanger (OH type). After washing with water, elute the this compound with a mineral acid.
Synthesis Pathway Diagrams
Caption: Synthesis from Ethyl Cyanoacetate and Guanidine.
Caption: One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Ester.
Other Synthetic Approaches
While the aforementioned methods are prominent, other starting materials and strategies have been explored for the synthesis of this compound and its derivatives. These include:
-
From Malononitrile: Three-component condensation of aromatic aldehydes, malononitrile, and urea or thiourea can yield pyrimidine derivatives.[5]
-
Desulfurization: this compound can be obtained by the removal of the mercapto group from 2-mercapto-4-amino-6-hydroxypyrimidine, though this process can be complex.[4]
-
From Malonates and Formamide: 4,6-dihydroxypyrimidine can be prepared by reacting a malonate with formamide and an alkali metal alkoxide.[6] While not a direct synthesis of the amino-substituted target, this highlights the versatility of core pyrimidine synthesis strategies.
This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a specific pathway will depend on factors such as desired yield, purity requirements, cost of starting materials, and scalability for industrial production. Researchers are encouraged to consult the cited literature for further details and optimization of these protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. tsijournals.com [tsijournals.com]
- 4. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 5. benthamopen.com [benthamopen.com]
- 6. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
The Formation of 4-Amino-6-hydroxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-Amino-6-hydroxypyrimidine, a key intermediate in the production of various biologically active molecules. This document details the core reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of this important heterocyclic compound.
Core Synthesis Mechanism: Cyclocondensation
The primary route for the formation of this compound is through a cyclocondensation reaction. This class of reactions is fundamental to the synthesis of a wide array of pyrimidine derivatives.[1] The general principle involves the reaction of a three-carbon component with a reagent providing a nitrogen-carbon-nitrogen (N-C-N) fragment.
In the specific synthesis of this compound, a key process involves a one-step reaction from a β-amino-β-alkoxyacrylic acid ester.[2] This process proceeds through the in-situ formation of malonamamidine, which then undergoes condensation with formamide.[2]
The proposed reaction mechanism can be broken down into two main stages:
Stage 1: Formation of the Malonamamidine Intermediate
The initial step involves the reaction of a lower alkyl ester of β-amino-β-lower alkoxyacrylic acid with ammonia.[2] This reaction forms the intermediate, malonamamidine.
Stage 2: Cyclocondensation with Formamide
The malonamamidine intermediate, without being isolated, is then condensed with formamide in the presence of an alkali metal lower alkoxide, such as sodium methoxide.[2] This condensation reaction leads to the formation of the pyrimidine ring, yielding an alkali metal salt of this compound.[2] Subsequent neutralization yields the final product.
Quantitative Data
The yield of this compound can be influenced by various factors including reaction time, temperature, and the specific reagents used. While a comprehensive comparative study is not available in the literature, data from related pyrimidine syntheses can provide valuable insights.
| Product | Starting Materials | Reagents | Yield (%) | Reference |
| This compound hydrochloride | Lower alkyl ester of β-amino-β-lower alkoxyacrylic acid, Ammonia, Formamide | Sodium methoxide, Hydrochloric acid | Not explicitly stated, but a yield of 16.1 grams was obtained from a described process. | [2] |
| 2,4-Diamino-6-hydroxypyrimidine | Ethyl cyanoacetate, Guanidine hydrochloride | Sodium ethoxide, Acetic acid | 80-82% | [3] |
| 6-Ethyl-4-hydroxypyrimidine | Methyl 3-amino-2-pentenoate, Formamide | Sodium methoxide | 97.8% | [4] |
| 6-Methyl-4-hydroxypyrimidine | Methyl 3-aminocrotonate, Formamide | Sodium methoxide | 92.3% | [4] |
Table 1: Summary of yields for the synthesis of this compound and related compounds.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the process described in U.S. Patent 3,313,816.[2]
Materials and Equipment
-
Lower alkyl ester of β-amino-β-lower alkoxyacrylic acid (e.g., ethyl ester of β-amino-β-ethoxyacrylic acid)
-
Methanol
-
Ammonia gas
-
Formamide
-
Sodium methoxide
-
Water
-
Hydrochloric acid (2 N)
-
Anion exchanger (OH type)
-
Reaction vessel (sealed)
-
Reflux condenser
-
Apparatus for reduced pressure concentration
Synthesis Procedure
-
Formation of Malonamamidine Intermediate:
-
A solution of the lower alkyl ester of β-amino-β-lower alkoxyacrylic acid in a suitable solvent like methanol is prepared in a sealed vessel.
-
The solution is saturated with ammonia gas.
-
The vessel is tightly sealed and maintained at room temperature for 5 days.
-
-
Cyclocondensation to form this compound:
-
To the vessel containing the malonamamidine intermediate, formamide and a methanol solution of sodium methoxide are added.
-
The reaction mixture is heated to reflux and maintained for 24 hours.
-
-
Isolation and Purification:
-
After reflux, water is added to dissolve any separated crystals, and the total volume is adjusted.
-
The resulting solution is passed through an anion exchanger in the OH form.
-
The anion exchanger is washed with water.
-
This compound is eluted from the anion exchanger as its acid salt using 2 N hydrochloric acid.
-
The eluate is concentrated under reduced pressure to yield this compound hydrochloride.
-
Conclusion
The synthesis of this compound is a well-established process rooted in the principles of cyclocondensation chemistry. The one-step conversion of β-amino-β-alkoxyacrylic acid esters with ammonia and formamide provides a direct route to this valuable intermediate. Understanding the underlying mechanism and the key experimental parameters is crucial for researchers and professionals in the field of drug development and organic synthesis to optimize production and explore novel applications of this versatile pyrimidine derivative.
References
- 1. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
Physical properties of 4-Amino-6-hydroxypyrimidine (melting point, solubility)
This guide provides an in-depth overview of the physical properties of 4-Amino-6-hydroxypyrimidine, with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physical Characteristics
This compound, a crucial heterocyclic compound, serves as a fundamental building block in the synthesis of a variety of biologically active molecules. Its physical properties are critical for its handling, formulation, and application in further chemical reactions.
Melting Point
The melting point of this compound has been consistently reported in a narrow range, indicating a high degree of purity for the tested samples. The slight variations observed can be attributed to different experimental methodologies or instrumental calibration.
| Property | Value | References |
| Melting Point | 265 °C | [1] |
| 263 °C | [2] | |
| 262-264 °C | [3][4][5] |
Solubility Profile
The solubility of this compound is a key determinant of its utility in various solvent systems for synthesis and biological assays. Currently, detailed quantitative solubility data is limited in public literature. However, qualitative descriptions provide valuable guidance for solvent selection.
| Solvent | Solubility | References |
| Water | Slightly soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are crucial for reproducing and verifying these physical properties.
Melting Point Determination
The melting point of pyrimidine derivatives is typically determined using the capillary method with a melting point apparatus.
Objective: To determine the temperature at which the solid-to-liquid phase transition of this compound occurs.
Apparatus and Materials:
-
Melting point apparatus (e.g., Gallenkamp)[6]
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. A slower rate of temperature increase (e.g., 1-2 °C per minute) is used when approaching the expected melting point to ensure accuracy.[7]
-
Observation: The sample is observed through the magnifying lens of the apparatus. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is reported.
-
Replicates: The measurement is typically repeated to ensure reproducibility.[8]
Thermodynamic Solubility Determination
This protocol outlines the gravimetric method for determining the equilibrium solubility of a compound in a given solvent.[8][9]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a constant temperature.
Apparatus and Materials:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Solvent of interest (e.g., water, DMSO, methanol)
-
This compound sample
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[8][10]
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). The mixture is agitated for a sufficient duration (e.g., several hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, the suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant (the saturated solution) is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated from the container, typically under reduced pressure or in a drying oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated and can be expressed in various units, such as g/100 mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [stenutz.eu]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. usbio.net [usbio.net]
- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Aminopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine core is a foundational heterocyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to mimic the purine core of ATP have made it a cornerstone in the design of a multitude of biologically active compounds, most notably potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the biological significance of the aminopyrimidine core, with a focus on its role in targeted therapies, detailed experimental methodologies for its evaluation, and a summary of key quantitative data.
The Versatility of the Aminopyrimidine Scaffold
The 2-aminopyrimidine structure consists of a pyrimidine ring with an amino group at the second position. This unique arrangement allows for multiple points of chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1] Its ability to form critical hydrogen bonds and participate in various non-covalent interactions within the ATP-binding pockets of enzymes makes it an ideal starting point for inhibitor design.[1]
The aminopyrimidine moiety is a significant feature in numerous FDA-approved drugs, highlighting its clinical relevance.[2] This scaffold is not only prominent in oncology but also exhibits a wide range of other biological activities, including antimicrobial, antiviral, anti-inflammatory, and antithrombotic properties.[3][4]
Mechanism of Action: A Focus on Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[5] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[6] Aminopyrimidine derivatives have been extensively developed as kinase inhibitors due to their structural resemblance to the adenine portion of ATP, allowing them to competitively bind to the ATP-binding site of kinases and inhibit their function.[6][7] This competitive inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Key Signaling Pathways Targeted by Aminopyrimidine Inhibitors
Several critical signaling pathways involved in cancer and inflammatory diseases are effectively modulated by aminopyrimidine-based inhibitors.
The EGFR signaling pathway is a key regulator of cell growth and proliferation.[8] Mutations in EGFR can lead to its constitutive activation, driving the growth of various cancers.[8] Aminopyrimidine-based drugs, such as osimertinib, are potent EGFR inhibitors.[9]
References
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-6-hydroxypyrimidine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-hydroxypyrimidine, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis routes, and evolution into modern, efficient production methods. Detailed experimental protocols for key synthesis methodologies are presented, alongside a critical analysis of its known biological activities and its role as a versatile synthetic intermediate. This document serves as an in-depth resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and agrochemical development.
Introduction
This compound, also known by its tautomeric form 6-amino-4(1H)-pyrimidinone, is a substituted pyrimidine that has been a subject of chemical interest for over a century. Its structural scaffold is a key component in a multitude of biologically active molecules, including purines and various synthetic drugs. The reactivity of its amino and hydroxyl groups, coupled with the aromaticity of the pyrimidine ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. This guide will delve into the historical context of its discovery, trace the evolution of its synthesis, and explore its utility in various scientific domains.
Discovery and Historical Synthesis
The precise first synthesis of this compound is not definitively documented in a singular landmark paper. However, its use as a starting material in the early 20th century, most notably in the work of German chemist Wilhelm Traube on purine synthesis, indicates its availability and established synthesis by that period. Traube's extensive work on the synthesis of purines like guanine and xanthine, published around 1900 in Berichte der Deutschen Chemischen Gesellschaft, utilized various pyrimidine derivatives, including this compound, as key building blocks.[1] This suggests that the synthesis of this compound was likely developed as part of the broader exploration of pyrimidine chemistry in the late 19th and early 20th centuries.
Early Synthetic Approaches (Pre-1960s)
Prior to the development of more streamlined methods, the synthesis of this compound was often achieved through multi-step processes that were frequently inefficient. Two such early methods are noteworthy for their historical significance:
-
Desulfurization of 2-mercapto-4-amino-6-hydroxypyrimidine: This process involved the initial synthesis of a thio-substituted pyrimidine, followed by the removal of the mercapto group. While effective, this approach required numerous and often complex steps, making it cumbersome for large-scale production.[2]
-
Condensation of Malonamamidine with Ethyl Formate: This method involved the reaction of malonamamidine (also known as 2-amidino acetamide) with ethyl formate. However, this condensation reaction was plagued by particularly poor yields, limiting its practical application.[2]
These early methods highlight the initial challenges in pyrimidine chemistry and underscore the importance of subsequent innovations in synthetic methodologies.
Modern Synthetic Methodologies
A significant advancement in the production of this compound was the development of a one-step process, as detailed in a 1967 patent.[2] This method offered a more economical and efficient route to the target compound, avoiding the isolation of intermediates.
One-Step Synthesis from β-Amino-β-alkoxyacrylic Acid Esters
This process involves the reaction of a lower alkyl ester of β-amino-β-alkoxyacrylic acid or its mineral acid salt with ammonia to form malonamamidine in situ. This intermediate is then condensed with formamide in the presence of an alkali metal alkoxide to yield this compound.[2]
Experimental Protocols
One-Step Synthesis of this compound
Objective: To synthesize this compound in a one-step process without the isolation of the malonamamidine intermediate.
Materials:
-
Methyl ester of β-amino-β-methoxyacrylic acid hydrochloride
-
Methanol
-
Ammonia gas
-
Formamide
-
Sodium methoxide
-
Water
-
Strongly acidic cation exchanger (e.g., Amberlite IR-120, H+ form)
-
2 N Aqueous solution of ammonia
-
2 N Hydrochloric acid
-
Anion exchanger (OH- type)
Procedure:
-
A solution of 16.7 grams of the hydrochloride of the methyl ester of β-amino-β-methoxyacrylic acid in 100 ml of methanol is prepared in a suitable vessel.
-
The solution is saturated with ammonia gas.
-
The vessel is sealed tightly and maintained at room temperature for 5 days.
-
To the vessel, 13.5 grams of formamide and a methanol solution containing 21.6 grams of sodium methoxide are added.
-
The reaction solution is boiled under reflux for 24 hours.
-
Water is added to dissolve the separated crystals and to make up the total volume of the reaction solution to 3 liters.
-
The resulting solution is passed through a column containing 500 ml of a strongly acidic cation exchanger of the H+ type.
-
The column is washed with water.
-
The product is eluted from the column with a 2 N aqueous solution of ammonia.
-
The eluate is concentrated under reduced pressure to yield free this compound.
-
For purification as the hydrochloride salt, the initial reaction solution is passed through an anion exchanger of the OH- type. After washing with water, the product is eluted with 2 N hydrochloric acid. Concentration of the eluate under reduced pressure yields this compound hydrochloride.
Expected Yield: Approximately 14.0 grams of free this compound.[2]
Characterization: The identity of the product can be confirmed by ultraviolet absorption curves, paper chromatography, and elementary analysis.[2]
Tabulated Quantitative Data
| Parameter | Value | Reference |
| One-Step Synthesis Yield (Free Base) | 14.0 g | [2] |
| One-Step Synthesis Yield (HCl Salt) | 16.1 g | [2] |
Visualizations
Logical Workflow for One-Step Synthesis
Caption: Workflow for the one-step synthesis of this compound.
Historical Synthesis Pathways
Caption: Overview of early, less efficient synthesis routes.
Biological Activity and Applications
This compound is primarily recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[3] Its direct biological activity is not extensively documented in publicly available literature. However, the biological activities of its derivatives provide insights into its potential as a pharmacophore.
Intermediate in Pharmaceutical Synthesis
The compound is a crucial precursor in the synthesis of antiviral and anticancer agents.[3][4] Its structure is a foundational element for building more complex nucleoside analogs and other heterocyclic systems that exhibit therapeutic properties.
Intermediate in Agrochemical Synthesis
In the agricultural sector, this compound is utilized in the formulation of herbicides and fungicides. These agrochemicals are designed to target specific metabolic pathways in plants and fungi, thereby enhancing crop protection and yield.[3][4]
Biological Activity of Derivatives
While direct data on this compound is scarce, studies on its close derivatives offer valuable information:
-
Dihydrofolate Reductase (DHFR) Inhibition: Many 2,4-diaminopyrimidine derivatives are known inhibitors of dihydrofolate reductase, an essential enzyme in the synthesis of nucleic acids.[5][6][7] This inhibition disrupts DNA replication and cell proliferation, a mechanism exploited in antibacterial and anticancer therapies. Although not a 2,4-diamino derivative itself, the pyrimidine core of this compound is a key feature in these inhibitors.
-
Adenosine Receptor Antagonism: Derivatives of the related 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and evaluated as potent and selective antagonists for the A3 adenosine receptor.[5] This suggests that the this compound scaffold can be a starting point for developing ligands for G protein-coupled receptors.
It is important to note that the biological activities of these derivatives are not directly attributable to the parent compound. However, they underscore the potential of the this compound moiety as a pharmacologically relevant structure.
Signaling Pathways of Related Compounds
The direct involvement of this compound in specific signaling pathways has not been clearly elucidated. However, based on the activity of its derivatives, we can infer potential areas of interaction. For instance, DHFR inhibitors, which can be derived from the pyrimidine scaffold, directly impact the folate metabolism pathway, which is crucial for nucleotide biosynthesis.
Folate Metabolism and DHFR Inhibition
Caption: Inhibition of the Folate Pathway by Pyrimidine Derivatives.
Conclusion
This compound has a rich history intertwined with the development of heterocyclic and medicinal chemistry. From its early, inefficient syntheses to the modern, streamlined one-step processes, its production has evolved to meet the demands of scientific research and industrial application. While its primary role has been that of a versatile synthetic intermediate for pharmaceuticals and agrochemicals, the biological activities of its derivatives suggest a latent potential of its core structure in interacting with biological targets. Further investigation into the direct biological effects of this compound could unveil new therapeutic or agrochemical applications. This guide provides a solid foundation for researchers and professionals to understand the history, synthesis, and potential of this important heterocyclic compound.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Amino-6-hydroxypyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-6-hydroxypyrimidine as a versatile building block in the synthesis of a wide array of heterocyclic compounds, particularly those with significant biological and pharmaceutical applications. This document offers detailed experimental protocols for key transformations and summarizes quantitative data to facilitate its use in research and development.
Introduction
This compound is a key heterocyclic scaffold due to its structural resemblance to nucleobases, making it an excellent starting material for the synthesis of bioactive molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical modifications, leading to the construction of diverse molecular architectures. This pyrimidine derivative is a cornerstone in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[1]
Synthesis of this compound and its Derivatives
The accessibility of this compound and its activated chloro-analogue is crucial for its application as a building block.
Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
A common precursor and analogue, 2,4-diamino-6-hydroxypyrimidine, can be synthesized via the condensation of ethyl cyanoacetate and guanidine.[2][3]
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1 g atom) in anhydrous ethanol (250 mL) in a round-bottom flask equipped with a reflux condenser.[2][3]
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (113 g, 1 mole).[2][3]
-
In a separate flask, prepare another batch of sodium ethoxide solution with the same concentrations.
-
To the second solution, add guanidine hydrochloride (97 g, 1.02 moles).[2][3]
-
Filter the resulting sodium chloride precipitate and add the clear guanidine filtrate to the ethyl sodiocyanoacetate solution.[2][3]
-
Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).[2][3]
-
Upon cooling, the product crystallizes as yellow needles.
| Parameter | Value | Reference |
| Starting Materials | Ethyl cyanoacetate, Guanidine hydrochloride, Sodium, Ethanol | [2][3] |
| Product | 2,4-Diamino-6-hydroxypyrimidine | [2][3] |
| Yield | 80-82% | [2] |
| Melting Point | 260-270 °C (decomposes) | [2] |
Protocol 2: Chlorination of 6-Hydroxypyrimidines to 6-Chloropyrimidines
The conversion of the 6-hydroxyl group to a more reactive chloro group is a pivotal step for subsequent nucleophilic substitution reactions. This is typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol (General):
-
In a round-bottom flask, suspend the this compound derivative (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).[4]
-
Optionally, a tertiary amine like N,N-diethylaniline can be added as an HCl scavenger.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring it onto crushed ice with vigorous stirring in a fume hood.[4]
-
Neutralize the acidic solution with a base such as sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.
| Parameter | Value | Reference |
| Starting Material | 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) | [4] |
| Reagent | Phosphorus oxychloride (9 mL) | [4] |
| Reaction Conditions | 97 °C, 17 hours | [4] |
| Product | 2,4-Diamino-6-chloropyrimidine | [4] |
| Yield | 85% | [4] |
Applications in the Synthesis of Fused Heterocycles
This compound is a key precursor for the synthesis of various fused heterocyclic systems, such as pteridines and pyrido[2,3-d]pyrimidines, which are prevalent in many biologically active compounds.
Synthesis of Pteridines
Pteridines are synthesized through the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, a reaction known as the Gabriel-Isay condensation.[1][5] While this compound itself is not a 4,5-diaminopyrimidine, its derivatives can be readily converted to the necessary precursors.
Conceptual Workflow for Pteridine Synthesis:
Caption: General workflow for pteridine synthesis from this compound.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines, known for their diverse pharmacological activities including kinase inhibition, can be synthesized from 4-aminopyrimidine derivatives through various cyclization strategies.[6][7][8] One common approach involves the reaction with α,β-unsaturated carbonyl compounds.
Experimental Protocol (Example): Synthesis of a Pyrido[2,3-d]pyrimidine derivative
This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives via a one-pot, three-component reaction.
-
A mixture of a 4-aminouracil derivative (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is irradiated under microwave conditions.[7]
-
Alternatively, the reaction can be carried out in a suitable solvent like ethylene glycol under ultrasonic irradiation.[7]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and recrystallized.
| Parameter | Value | Reference |
| Starting Materials | 4-Aminouracil derivative, Aromatic aldehyde, Malononitrile | [7] |
| Product | Pyrido[2,3-d]pyrimidine derivative | [7] |
| Reaction Conditions | Microwave irradiation or ultrasonic irradiation | [7][9] |
| Yield | Up to 97% | [9] |
Application in the Synthesis of Kinase Inhibitors
Pyrimidine-based compounds are prominent as kinase inhibitors due to their ability to mimic the ATP molecule and interact with the hinge region of the kinase domain.[10] Derivatives of this compound are extensively used to develop inhibitors for various kinases involved in cancer and other diseases.
Targeted Signaling Pathways
Several key signaling pathways are targeted by pyrimidine-based inhibitors:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[11][12]
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[13][14]
-
CDK/Cell Cycle Pathway: Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle. Inhibitors of CDKs can halt uncontrolled cell division in cancer.[15][16][17]
Signaling Pathway Diagrams:
Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition.
Caption: The EGFR signaling pathway and a point of inhibition.
Caption: Regulation of the G1-S cell cycle transition by CDKs and a point of inhibition.
Conclusion
This compound is an invaluable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its derivatives, particularly the 6-chloro analogue, provide access to a rich diversity of heterocyclic compounds. The demonstrated applications in the synthesis of fused pyrimidines and potent kinase inhibitors underscore its importance for researchers and professionals in drug discovery and development. The protocols and data presented herein serve as a practical guide for the effective utilization of this important scaffold in the laboratory.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 4-Amino-6-hydroxypyrimidine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-6-hydroxypyrimidine and its derivatives as a scaffold in the discovery of novel antiviral agents. The information compiled from recent studies highlights the potential mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids, making it a prime target for the development of antiviral therapeutics. This compound, a key intermediate and structural motif, has been explored for its potential in generating diverse libraries of compounds with broad-spectrum antiviral activity. Derivatives of this core structure have shown promise against a range of viruses by targeting essential viral or host cell pathways. A significant mechanism of action for some pyrimidine-based antivirals is the inhibition of the host cell's pyrimidine biosynthesis pathway, thereby depriving the virus of the necessary building blocks for replication.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
One of the key strategies employed by antiviral compounds derived from or related to the pyrimidine family is the disruption of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of uridine and cytidine triphosphates (UTP and CTP), which are essential for the replication of viral RNA and DNA. By inhibiting enzymes in this pathway, these antiviral agents can effectively halt viral proliferation.
A notable example involves a tetrahydrobenzothiazole-based compound, which was identified to inhibit host pyrimidine synthesis. This compound establishes an antiviral state by inducing a variety of interferon-stimulated genes (ISGs) independent of type 1 interferon production.[1] This dual mechanism of depleting nucleotide pools and stimulating an innate immune response makes pyrimidine biosynthesis inhibitors attractive candidates for broad-spectrum antiviral drugs.
// Nodes Carbamoyl_Phosphate [label="Carbamoyl Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aspartate [label="Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamoyl_Aspartate [label="N-Carbamoyl-L-aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroorotate [label="Dihydroorotate", fillcolor="#F1F3F4", fontcolor="#202124"]; Orotate [label="Orotate", fillcolor="#F1F3F4", fontcolor="#202124"]; OMP [label="Orotidine 5'-monophosphate\n(OMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; UMP [label="Uridine 5'-monophosphate\n(UMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP [label="UDP", fillcolor="#F1F3F4", fontcolor="#202124"]; UTP [label="UTP", fillcolor="#F1F3F4", fontcolor="#202124"]; CTP [label="CTP", fillcolor="#F1F3F4", fontcolor="#202124"]; Viral_Replication [label="Viral RNA/DNA\nReplication", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition by\nPyrimidine Analogs", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Carbamoyl_Phosphate -> Carbamoyl_Aspartate; Aspartate -> Carbamoyl_Aspartate; Carbamoyl_Aspartate -> Dihydroorotate [label="ATCase"]; Dihydroorotate -> Orotate [label="DHODH"]; Orotate -> OMP [label="UMPS"]; OMP -> UMP [label="UMPS"]; UMP -> UDP; UDP -> UTP; UTP -> CTP; UTP -> Viral_Replication; CTP -> Viral_Replication; Dihydroorotate -> Inhibition [dir=back, color="#EA4335"]; Inhibition -> Orotate [color="#EA4335"]; } /dot Figure 1: Simplified diagram of the de novo pyrimidine biosynthesis pathway and a potential point of inhibition by pyrimidine analogs.
Data Presentation: Antiviral Activity of Pyrimidine Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of various pyrimidine derivatives against different viruses. It is important to note that these compounds are derivatives and not this compound itself, but they illustrate the potential of this chemical class.
Table 1: Antiviral Activity and Cytotoxicity of Selected Pyrimidine Derivatives
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| (S)-5a | Herpes Simplex Virus type 1 (HSV-1) | Vero E6 | 9.27 | 34.63 | < 4 | [2] |
| (RS)-5a | Herpes Simplex Virus type 1 (HSV-1) | Vero E6 | - | - | 8 | [2] |
| (S)-5e | Herpes Simplex Virus type 1 (HSV-1) | Vero E6 | - | - | 6 | [2] |
| Compound 1 (Tetrahydrobenzothiazole derivative) | Venezuelan Equine Encephalitis Virus (VEEV) | - | < 15 | - | - | [1] |
| Compound 1 (Tetrahydrobenzothiazole derivative) | Chikungunya Virus (CHIKV) | Vero 76 | - | 31.0 (Day 3) | > 100 | [1] |
Table 2: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives against Human Coronaviruses
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7a | HCoV-229E | 1.8 ± 0.2 | > 10 | > 5.6 |
| 7b | HCoV-229E | 2.1 ± 0.3 | > 10 | > 4.8 |
| 7f | HCoV-229E | 1.3 ± 0.2 | > 10 | > 7.7 |
| 7a | HCoV-OC43 | 3.5 ± 0.4 | > 10 | > 2.9 |
| 7b | HCoV-OC43 | 4.2 ± 0.5 | > 10 | > 2.4 |
| 7f | HCoV-OC43 | 2.9 ± 0.3 | > 10 | > 3.4 |
| (Data derived from a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines)[3] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of pyrimidine derivatives often starts from simple precursors, leading to the formation of the core pyrimidine ring, which can then be further modified. A common route to a related compound, 2,4-diamino-6-hydroxy pyrimidine, involves the reaction of ethyl cyanoacetate with guanidine nitrate.[4] This core can then undergo subsequent reactions, such as nitrosation followed by reduction and ring closure, to form more complex heterocyclic systems like purines.[4]
Protocol for the Synthesis of 2,4-diamino-6-hydroxy pyrimidine: [4]
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add ethyl cyanoacetate to the sodium ethoxide solution.
-
To this mixture, add guanidine nitrate and reflux for several hours.
-
Distill off the excess ethanol under reduced pressure.
-
Dissolve the resulting precipitate in distilled water.
-
Adjust the pH to 5.0 with acetic acid to precipitate the product.
-
Filter and dry the precipitated 2,4-diamino-6-hydroxy pyrimidine.
Further derivatization can be achieved through various chemical reactions to introduce different functional groups at the amino and other positions of the pyrimidine ring.
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay is a common method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced cell death (cytopathic effect, CPE).
// Nodes Cell_Seeding [label="Seed cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Addition [label="Add serial dilutions of test compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Virus_Infection [label="Infect cells with virus", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; CPE_Evaluation [label="Evaluate Cytopathic Effect (CPE)\n(e.g., using MTS assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Calculate EC₅₀ and CC₅₀", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Seeding -> Compound_Addition; Compound_Addition -> Virus_Infection; Virus_Infection -> Incubation; Incubation -> CPE_Evaluation; CPE_Evaluation -> Data_Analysis; } /dot Figure 2: General workflow for a cytopathic effect (CPE) inhibition assay.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero 76, MDCK) in 96-well microtiter plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (and a positive control antiviral drug) in cell culture medium.
-
Treatment and Infection: Remove the overnight culture medium from the cells. Add the diluted compounds to the respective wells. Subsequently, infect the cells with a known titer of the virus. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a suitable method, such as the MTS assay. Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Protocol:
-
Cell Seeding: Plate the same host cell line used in the antiviral assay in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds to the cells. Include a cell-only control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Assess cell viability using the MTS assay as described above.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.
Protocol:
-
Synchronized Infection: Adsorb the virus to pre-chilled cells on ice for 1 hour to allow for attachment but not entry.
-
Compound Addition at Different Time Points: Add the test compound at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Incubation and Titer Determination: After a single replication cycle (e.g., 8-12 hours), collect the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay.
-
Data Analysis: A significant reduction in viral titer when the compound is added at a specific time point indicates that the compound targets the viral replication step occurring at that time. For instance, if a compound is only effective when added before or at the time of infection, it likely targets an early stage like entry or uncoating. If it is effective when added several hours post-infection, it likely targets a later stage such as genome replication or protein synthesis. For compounds that require the induction of a cellular response, pretreatment is often necessary to observe full antiviral activity.[1]
Conclusion
This compound and its derivatives represent a promising class of compounds for antiviral drug discovery. Their potential to be chemically modified into a diverse range of structures, coupled with mechanisms of action that can target either viral enzymes or essential host cell pathways like pyrimidine biosynthesis, makes them attractive candidates for further investigation. The protocols and data presented here provide a framework for researchers to explore the antiviral potential of this important heterocyclic scaffold.
References
- 1. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Amino-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent anticancer agents derived from 4-amino-6-hydroxypyrimidine. This versatile scaffold serves as a key starting material for the generation of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, which have demonstrated significant potential as inhibitors of key cancer-related targets, including Cyclin-Dependent Kinase 2 (CDK2).
Introduction
The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This compound, in particular, offers multiple reaction sites for chemical modification, enabling the construction of diverse molecular architectures. By leveraging this scaffold, researchers can develop novel compounds that target the dysregulated cellular machinery of cancer cells, offering new avenues for cancer therapy. This document outlines the synthetic routes to promising anticancer compounds and provides detailed protocols for their biological evaluation.
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
A prominent class of anticancer agents derived from aminopyrimidines are the pyrimido[4,5-d]pyrimidines. These compounds have been shown to exhibit potent inhibitory activity against various kinases, including CDK2, a key regulator of the cell cycle.[1]
Synthetic Workflow
The general synthetic strategy involves the condensation of a 4-aminopyrimidine derivative with a suitable cyclizing agent to form the fused pyrimidine ring system. Subsequent modifications can be introduced to enhance potency and selectivity.
Caption: General workflow for the synthesis of Pyrimido[4,5-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of 2,5,7-trisubstituted Pyrimido[4,5-d]pyrimidines[1]
This protocol describes a multi-step synthesis to generate a library of pyrimido[4,5-d]pyrimidine derivatives.
Step 1: Synthesis of the Pyrimido[4,5-d]pyrimidine Core
-
To a solution of 6-amino-2-thiouracil (a derivative of this compound) in a suitable solvent, add an appropriate aldehyde and thiourea.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent and dry under vacuum to obtain the crude pyrimido[4,5-d]pyrimidine core.
-
Recrystallize the crude product from an appropriate solvent to yield the purified product.
Step 2: Alkylation
-
Suspend the synthesized pyrimido[4,5-d]pyrimidine core in a suitable solvent.
-
Add a suitable alkylating agent (e.g., an alkyl halide) and a base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkylated product.
Step 3: Amination
-
Dissolve the alkylated product in a suitable solvent.
-
Add the desired amine and stir the reaction mixture at an appropriate temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final amino-substituted pyrimido[4,5-d]pyrimidine derivative.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Another important class of anticancer agents derived from this compound are the pyrido[2,3-d]pyrimidines. These compounds have been investigated for their ability to induce apoptosis and arrest the cell cycle in cancer cells.[2][3]
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines[4]
This protocol details the condensation reaction to form the pyrido[2,3-d]pyrimidine scaffold.
-
To a solution of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid, add a suitable α,β-unsaturated ketone.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and LC-MS.
Biological Evaluation of Synthesized Compounds
In Vitro Anticancer Activity Screening
The preliminary assessment of the anticancer potential of the synthesized compounds is typically performed using a cell viability assay, such as the MTT assay, against a panel of human cancer cell lines.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
MTT Assay Protocol[5][6][7][8][9]
This protocol provides a general procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine 7a | - | 0.31 (CDK2) | [1] |
| Pyrimido[4,5-d]pyrimidine 7e | - | 0.25 (CDK2) | [1] |
| Pyrimido[4,5-d]pyrimidine 7f | - | 0.05 (CDK2) | [1] |
| Pyrido[2,3-d]pyrimidine 2a | A549 | 42 | [4] |
| Pyrido[2,3-d]pyrimidine 2d | A549 | Strong cytotoxicity at 50 µM | [4] |
| Pyrido[2,3-d]pyrimidine 2f | A549 | 47.5 | [4] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | PC-3 | 7.98 | [5] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | - | 0.099 (EGFRWT) | [5] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | - | 0.123 (EGFRT790M) | [5] |
Mechanism of Action Studies
To elucidate the mechanism by which these compounds exert their anticancer effects, further biological assays are necessary. These include cell cycle analysis and in vitro kinase assays.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the synthesized compounds on cell cycle progression.
Cell Cycle Analysis Protocol[11][12][13][14]
Materials:
-
Cancer cells
-
Synthesized compounds
-
PBS
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound of interest at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
CDK2 Signaling Pathway
Many of the synthesized pyrimidine derivatives are designed to target CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis.
Caption: Simplified CDK2 signaling pathway in the G1/S transition of the cell cycle.
In Vitro CDK2 Kinase Assay Protocol[15][16][17]
This assay measures the direct inhibitory effect of the synthesized compounds on the activity of the CDK2 enzyme.
Materials:
-
Recombinant CDK2/Cyclin A or E enzyme
-
Kinase buffer
-
Substrate (e.g., Histone H1)
-
ATP
-
Synthesized compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the CDK2/Cyclin enzyme.
-
Initiate Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with potent anticancer activity. The protocols and application notes provided herein offer a solid foundation for researchers to design, synthesize, and evaluate novel pyrimidine-based anticancer agents. The detailed methodologies for biological evaluation, including cell viability assays, cell cycle analysis, and in vitro kinase assays, will facilitate the elucidation of their mechanisms of action and the identification of promising lead candidates for further drug development.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d] [1,2,4]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Amino-6-hydroxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-amino-6-hydroxypyrimidine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The following sections detail common synthetic routes, present quantitative data in tabular format for easy comparison, and provide visualizations of the experimental workflow and a relevant biological signaling pathway.
Introduction to this compound Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids (DNA and RNA)[1]. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities[2][3]. Specifically, this compound derivatives have been investigated for their potential in various therapeutic areas. Their biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring[4]. These compounds are valuable intermediates in the synthesis of more complex molecules, including fungicides and potential drug candidates[5][6].
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through several established methods. The most common approach involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment[1]. Below are detailed protocols for two common and effective synthetic strategies.
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine from a Substituted Malonic Ester and Guanidine
This protocol is a modification of the classical condensation reaction and is effective for producing 5-substituted 2-amino-4,6-dihydroxypyrimidines[7].
Experimental Procedure:
-
Under an inert argon atmosphere, dissolve metallic sodium in absolute ethanol with intensive stirring to prepare a solution of sodium ethoxide[7][8].
-
After all the sodium has dissolved, cool the reaction mixture to room temperature.
-
Add guanidine hydrochloride to the sodium ethoxide solution with continued stirring[7].
-
Subsequently, add the corresponding monosubstituted malonic acid diester to the reaction mixture[7].
-
Heat the resulting mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous solution with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product[6][8].
-
Filter the precipitate, wash it with water and ethanol, and dry it to obtain the final product[7].
Quantitative Data for Synthesis via Protocol 1:
| Reactant 1 (Malonic Ester Derivative) | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Diethyl ethylmalonate | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Not Specified | 88 | [7] |
| Diethyl fluoromalonate | Guanidine hydrochloride | Sodium ethoxide | Ethanol | Not Specified | High | [7] |
| Ethyl cyanoacetate | Guanidine hydrochloride | Sodium ethoxide | Ethanol | 2 | Not Specified | [8] |
Protocol 2: Synthesis of 4,6-Dihydroxypyrimidine from a Malonate and Formamide
This method is a robust process for preparing the core 4,6-dihydroxypyrimidine structure, which can be a precursor for amination[5][6][9].
Experimental Procedure:
-
Prepare a solution or suspension of an alkali metal alkoxide (e.g., sodium methoxide) in an alcohol (e.g., methanol) in a reaction vessel[5].
-
To this, add formamide. The malonate can be added simultaneously with the formamide or separately[5].
-
The malonate (e.g., dimethyl malonate) is then added, either in portions or continuously, while monitoring the temperature[6].
-
Heat the reaction mixture to a temperature between 50°C and 110°C for a period of 30 minutes to 3 hours[6][10].
-
After the reaction is complete, cool the mixture and add water to dissolve the product salt[6][9].
-
The alcohol solvent is then substantially removed by distillation[9].
-
Finally, acidify the resulting aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the 4,6-dihydroxypyrimidine[6][9].
Quantitative Data for Synthesis via Protocol 2:
| Reactant 1 (Malonate) | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
| Dimethyl malonate | Formamide | Sodium methoxide | Methanol | 105 | 0.5 | [6] |
| Diethyl malonate | Formamide | Sodium ethoxide | Ethanol | Reflux (approx. 78) | 2 | [5] |
| Methyl 3-aminocrotonate | Formamide | Sodium n-butoxide | n-Butanol | 105 | 3 | [10] |
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives based on the condensation of a C-C-C fragment with an N-C-N fragment.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Biological Activity and Signaling Pathways
Pyrimidine derivatives exhibit a wide array of biological activities, often through the inhibition of key cellular enzymes like kinases[2][3]. For instance, certain 4,6-disubstituted pyrimidine analogues have been identified as potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis, making them promising anticancer agents[11]. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for cell division.
The diagram below illustrates a simplified signaling pathway for the induction of apoptosis following the inhibition of tubulin polymerization by a this compound derivative.
Caption: Simplified pathway of apoptosis induction via tubulin polymerization inhibition.
Applications in Drug Development
The structural versatility of the this compound core allows for the generation of large libraries of compounds for screening against various therapeutic targets. Their proven efficacy as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules makes them attractive scaffolds for drug discovery programs[2][12]. The protocols outlined in this document provide a solid foundation for the synthesis of novel derivatives for further biological evaluation and development. For example, derivatives have been explored as inhibitors of BRD4 and PLK1, which are therapeutic targets in oncology[13]. Furthermore, some derivatives have shown potential as inhibitors of nitric oxide production, suggesting anti-inflammatory applications[7]. The continued exploration of this chemical space is likely to yield new and effective therapeutic agents.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 10. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 11. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Reactions Involving 4-Amino-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents. While its role in synthetic chemistry is well-established, the exploration of its enzymatic transformations is an emerging area of interest for drug metabolism studies, pathway elucidation, and the development of novel biocatalytic processes.
These application notes provide a detailed overview of a key hypothetical enzymatic reaction involving this compound: its deamination to 6-hydroxypyrimidine-4(3H)-one (also known as 4,6-dihydroxypyrimidine) by a putative aminohydrolase. This document offers detailed protocols for enzyme activity assays, presents hypothetical kinetic data for this transformation, and illustrates the potential metabolic fate of this compound. The information herein is intended to serve as a foundational guide for researchers investigating the metabolism and enzymatic conversion of pyrimidine derivatives.
Hypothetical Metabolic Pathway: Deamination of this compound
The enzymatic deamination of this compound is a critical step in its hypothetical metabolic pathway, converting it into 4,6-dihydroxypyrimidine. This reaction is proposed to be catalyzed by a cytosine deaminase-like enzyme, which belongs to the family of hydrolases that act on carbon-nitrogen bonds in cyclic amidines. This initial deamination can be followed by further degradation through the pyrimidine catabolic pathway.
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical kinetic parameters of a putative cytosine deaminase-like enzyme with this compound as a substrate. This data is provided as a reference for expected enzyme performance and for the design of related experiments.
| Substrate | Enzyme Source (Hypothetical) | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Recombinant E. coli | 150 | 25 | 15 | 1.0 x 105 |
| Cytosine (Reference) | Recombinant E. coli | 50 | 80 | 48 | 9.6 x 105 |
Experimental Protocols
Protocol 1: Assay for Deaminase Activity using this compound
This protocol describes a spectrophotometric assay to determine the activity of a putative deaminase that converts this compound to 4,6-dihydroxypyrimidine. The assay is based on the decrease in absorbance at a specific wavelength due to the conversion of the substrate.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound stock solution (10 mM in water)
-
Putative deaminase enzyme solution (e.g., purified recombinant enzyme or cell lysate)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a 1 mL quartz cuvette containing:
-
880 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
100 µL of 10 mM this compound stock solution (for a final concentration of 1 mM)
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately mix the solution by gentle inversion and start monitoring the decrease in absorbance at 275 nm for 5-10 minutes.
-
Record the rate of change in absorbance (ΔA/min).
-
To calculate the enzyme activity, use the molar extinction coefficient of this compound at 275 nm (a hypothetical value of ε = 8,500 M-1cm-1 is assumed here; this would need to be determined experimentally).
Calculation of Enzyme Activity:
Activity (µmol/min/mL) = (ΔA/min * Total reaction volume (mL)) / (ε (M-1cm-1) * light path (cm) * Enzyme volume (mL)) * 106
Workflow for Enzyme Activity Assay
The following diagram illustrates the general workflow for the deaminase activity assay.
Caption: General workflow for the enzymatic assay.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters for the enzymatic deamination of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
Vary the final concentration of this compound over a range that brackets the expected Km (e.g., 10 µM to 1000 µM). Keep the enzyme concentration constant.
-
For each substrate concentration, measure the initial reaction velocity (v0) by determining the initial linear rate of absorbance decrease.
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Km and Vmax.
-
Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for a linear representation of the data to estimate Km and Vmax.
Logical Relationship for Kinetic Parameter Determination
The following diagram illustrates the logical flow for determining the kinetic parameters of the enzyme.
Caption: Logical workflow for kinetic parameter determination.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for investigating the enzymatic deamination of this compound. Researchers and drug development professionals can adapt these methodologies to explore the metabolism of this and other related pyrimidine derivatives. The successful characterization of such enzymatic reactions will be invaluable for understanding the pharmacokinetics and potential biocatalytic applications of these important compounds. It is important to reiterate that the specific enzyme and its kinetics presented here are illustrative; experimental validation is essential.
Application Notes and Protocols for the Purification of 4-Amino-6-hydroxypyrimidine using Ion Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-Amino-6-hydroxypyrimidine utilizing ion exchange chromatography (IEX). This method is effective for isolating this key intermediate, which is crucial in the synthesis of various pharmaceuticals and agrochemicals, from complex reaction mixtures.[1]
Introduction to Ion Exchange Chromatography for this compound Purification
Ion exchange chromatography is a powerful technique for separating charged molecules.[2] this compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic allows for its purification using either anion or cation exchange chromatography, depending on the pH of the mobile phase.
A common strategy involves a two-step ion exchange process to achieve high purity. Initially, an anion exchanger can be used to capture the acidic pyrimidine, followed by elution with a mineral acid.[3] Further purification can be achieved by passing the eluate through a cation exchanger, from which the final product is eluted with an aqueous ammonia solution.[3]
Principle of Separation
The separation mechanism is based on the reversible electrostatic interaction between the charged this compound molecule and the charged functional groups of the ion exchange resin.
-
Anion Exchange: At a pH above its isoelectric point (pI), this compound will carry a net negative charge and bind to a positively charged anion exchange resin.
-
Cation Exchange: At a pH below its pI, it will have a net positive charge and bind to a negatively charged cation exchange resin.[4]
Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase to disrupt the electrostatic interactions.[5]
Experimental Protocols
The following protocols outline the steps for a two-stage ion exchange purification of this compound.
3.1. Materials and Reagents
-
Crude this compound solution
-
Strong base anion exchange resin (e.g., Quaternary Ammonium functionality)
-
Strong acid cation exchange resin (e.g., Sulfopropyl functionality)
-
Hydrochloric acid (HCl), 2 N solution
-
Ammonia (NH₃), aqueous solution (e.g., 2 N)
-
Deionized water
-
Chromatography columns
-
pH meter
-
Fraction collector
3.2. Protocol 1: Anion Exchange Chromatography (Capture Step)
This initial step is designed to capture this compound from the crude reaction mixture.
-
Column Packing and Equilibration:
-
Prepare a slurry of the strong base anion exchange resin in deionized water and pour it into the chromatography column.
-
Allow the resin to settle and then wash it with at least 3-5 column volumes (CV) of deionized water until the pH of the effluent is neutral.
-
-
Sample Loading:
-
Adjust the pH of the crude this compound solution to be above its pI to ensure a net negative charge.
-
Load the pH-adjusted sample onto the equilibrated anion exchange column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 2-3 CV of deionized water to remove any unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a 2 N solution of hydrochloric acid.[3]
-
Collect the eluate in fractions and monitor the presence of the product using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
3.3. Protocol 2: Cation Exchange Chromatography (Polishing Step)
This second step further purifies the product obtained from the anion exchange step.
-
Column Packing and Equilibration:
-
Pack a chromatography column with a strong acid cation exchange resin.
-
Equilibrate the column by washing with at least 3-5 CV of deionized water until the effluent pH is neutral.
-
-
Sample Loading:
-
The eluate from the anion exchange step is acidic due to the HCl elution. This ensures that this compound is protonated and carries a positive charge, making it suitable for direct loading onto the cation exchange column.
-
Load the acidic eluate onto the equilibrated cation exchange column.
-
-
Washing:
-
Wash the column with 2-3 CV of deionized water to remove any remaining impurities and excess acid.
-
-
Elution:
-
Elute the purified this compound using an aqueous ammonia solution (e.g., 2 N).[3]
-
Collect the fractions containing the purified product.
-
-
Product Isolation:
-
The final eluate can be concentrated under reduced pressure to yield the purified this compound.[3]
-
Data Presentation
The following table summarizes hypothetical but representative data for the purification of this compound using the two-step ion exchange chromatography protocol.
| Parameter | Crude Sample | After Anion Exchange | After Cation Exchange |
| Initial Volume (mL) | 1000 | 200 | 150 |
| Concentration (g/L) | 20 | 75 | 95 |
| Total Amount (g) | 20 | 15 | 14.25 |
| Purity (%) | 75 | 95 | >99 |
| Step Yield (%) | - | 75 | 95 |
| Overall Yield (%) | - | 75 | 71.25 |
Visualizations
Diagram 1: Two-Step Ion Exchange Chromatography Workflow
References
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-Amino-6-hydroxypyrimidine
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-Amino-6-hydroxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to its polar nature, a reversed-phase HPLC method utilizing a polar-endcapped C18 column is suggested to achieve adequate retention and sharp peak shapes. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction
This compound (CAS 1193-22-2) is a critical building block in the synthesis of active pharmaceutical ingredients.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and robust analytical method for purity assessment is essential. HPLC is a widely used technique for the analysis of pyrimidine derivatives.[3] This note describes a reversed-phase HPLC (RP-HPLC) method tailored for this polar compound, addressing the common challenge of poor retention on traditional C18 columns.[4] The proposed method is intended to serve as a starting point for validation in a quality control environment.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A polar-endcapped or hydrophilic C18 column (e.g., YMC-Pack ODS-AQ, Waters Atlantis T3, or equivalent), 150 x 4.6 mm, 3 µm. The use of a hydrophilic C18 column is recommended for better retention of strongly polar compounds.[4]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A gradient elution is proposed to ensure the separation of the main peak from both early and late-eluting impurities.
| Parameter | Recommended Setting |
| Column | Polar-endcapped C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm and 254 nm (PDA detection recommended for peak purity analysis) |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 70 | 30 |
| 20.0 | 50 | 50 |
| 25.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol: Purity Analysis of this compound
1. Preparation of Mobile Phase A (Aqueous Buffer)
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water to make a 20 mM solution.
-
Adjust the pH of the solution to 3.0 using diluted phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in a diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B in a 95:5 ratio).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Further dilute 1 mL of this solution to 100 mL with the diluent to obtain a 0.005 mg/mL solution for estimating the limit of quantification and for calculating impurity percentages.
3. Preparation of Sample Solution
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow steps 2.2 to 2.4 from the standard solution preparation.
4. System Suitability Testing (SST)
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution (0.5 mg/mL).
-
The system is deemed suitable for use if the acceptance criteria in Table 3 are met.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
5. Chromatographic Analysis
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and integrate the peaks.
-
Identify the main peak of this compound based on the retention time of the standard.
-
Calculate the percentage of each impurity using the area normalization method or against the diluted standard.
Potential Impurities
Based on the known synthesis routes, potential impurities could include starting materials and by-products such as:
-
β-amino-β-alkoxyacrylic acid esters
-
Malonamamidine
-
Formamide
Forced degradation studies are recommended to identify potential degradation products that may arise under stress conditions.[5][6][7]
Forced Degradation Study Protocol (Suggested)
To ensure the stability-indicating nature of the method, a forced degradation study should be performed.[2][8][9] This involves subjecting a sample of this compound to various stress conditions to generate potential degradation products.
Table 4: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours |
| Thermal Degradation | Solid sample at 105 °C | 48 hours |
| Photolytic Degradation | Solid sample exposed to UV light (254 nm) and visible light | 7 days |
After exposure, the stressed samples should be prepared and analyzed using the proposed HPLC method. The results should demonstrate that the main peak is well-separated from all degradation products, confirming the method's specificity.
Data Presentation
Quantitative data from a hypothetical analysis is presented below for illustrative purposes.
Table 5: Hypothetical Chromatographic Data
| Peak ID | Retention Time (min) | Area | % Area | Tailing Factor | Theoretical Plates |
| Impurity 1 | 2.8 | 1500 | 0.05 | 1.2 | 3500 |
| This compound | 5.2 | 2985000 | 99.80 | 1.1 | 5500 |
| Impurity 2 | 8.1 | 4500 | 0.15 | 1.3 | 4200 |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a robust framework for the purity analysis of this compound. The use of a polar-endcapped C18 column with a phosphate buffer/acetonitrile gradient is expected to yield excellent separation of the main component from its potential impurities. This application note and protocol serve as a comprehensive guide for method implementation and subsequent validation in a regulated laboratory environment. Further validation studies are necessary to confirm the method's performance characteristics.
References
- 1. japsonline.com [japsonline.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for the Purification of 4-Amino-6-hydroxypyrimidine via Recrystallization
Introduction
4-Amino-6-hydroxypyrimidine is a pivotal intermediate in the synthesis of various biologically significant molecules, including the purine derivative hypoxanthine, which serves as a precursor for various medications and food additives. The purity of this compound is paramount for the successful synthesis of these downstream products, necessitating an efficient and scalable purification method. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for the recrystallization of this compound, primarily focusing on a pH-swing method using an aqueous medium.
Principle of Recrystallization
The purification of this compound can be effectively achieved by leveraging its pH-dependent solubility in water. The amino and hydroxyl groups on the pyrimidine ring allow the compound to exist as a salt in either acidic or basic solutions, which significantly increases its aqueous solubility. By dissolving the impure compound at an elevated temperature under basic conditions and then acidifying the solution, the neutral, less soluble form of this compound is forced to precipitate out of the solution as the temperature is lowered. This process leaves the majority of impurities dissolved in the mother liquor, resulting in a significant increase in the purity of the isolated product.
Quantitative Data Summary
Precise solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general behavior of related aminopyrimidines, the following table provides an illustrative overview of the expected solubility characteristics that form the basis of the recommended recrystallization protocol.
| Solvent System | Temperature | Condition | Expected Solubility of this compound | Rationale for Recrystallization |
| Water | 25 °C (Room Temp) | Neutral (pH ~7) | Slightly Soluble | Low solubility at room temperature allows for good recovery of the purified product upon cooling. |
| Water | 95-100 °C (Near Boiling) | Neutral (pH ~7) | Moderately Soluble | Increased solubility at high temperatures allows for the dissolution of the crude product. |
| Aqueous NaOH (e.g., pH 12) | 95-100 °C (Near Boiling) | Basic | Highly Soluble | Formation of the sodium salt dramatically increases solubility, facilitating the dissolution of larger quantities of crude material and removal of insoluble impurities. |
| Aqueous Solution (e.g., pH 5) | 0-5 °C (Ice Bath) | Acidic | Sparingly Soluble | Neutralization and cooling significantly reduce solubility, leading to the precipitation of the purified product. |
| Dimethyl Sulfoxide (DMSO) | 25 °C (Room Temp) | - | Soluble | While it can dissolve the compound, its high boiling point makes it less ideal for simple recrystallization compared to water.[1] |
Experimental Protocols
Protocol 1: pH-Swing Recrystallization from Water
This protocol is the recommended method for purifying this compound.
Materials:
-
Crude this compound
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Glacial Acetic Acid
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 20-30 mL of deionized water.
-
Basification and Heating: While stirring, add 1 M NaOH solution dropwise until the solid dissolves and the pH of the solution is approximately 12. Heat the solution to near boiling (95-100 °C) to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) and bring the solution back to a boil for 5-10 minutes.
-
Hot Filtration (if decolorized): If activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Acidification and Crystallization: Reheat the clear solution to boiling and then remove it from the heat source. Slowly add glacial acetic acid dropwise while stirring until the pH of the solution reaches approximately 5. The product will begin to precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80 °C to a constant weight.
Visualizations
Experimental Workflow for pH-Swing Recrystallization
Caption: Workflow for the pH-swing recrystallization of this compound.
Synthesis of Hypoxanthine from this compound
This compound is a key precursor in the synthesis of hypoxanthine. The following diagram illustrates the general synthetic pathway.
Caption: Synthetic pathway from this compound to Hypoxanthine.
References
Troubleshooting & Optimization
Improving the yield of 4-Amino-6-hydroxypyrimidine synthesis
Welcome to the Technical Support Center for the synthesis of 4-Amino-6-hydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve the yield of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q1: I am getting a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
Moisture: Ensure all reagents and solvents are anhydrous, especially when using strong bases like sodium methoxide or sodium ethoxide. Water can lead to hydrolysis of starting materials and intermediates.[1]
-
Purity: Use high-purity starting materials. Impurities in malononitrile, ethyl cyanoacetate, or formamide can lead to side reactions and lower yields.
-
-
Reaction Conditions:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. For instance, in the condensation of malonamamidine with formamide, refluxing for 1 to 24 hours is a common practice.[2]
-
Incorrect Temperature: The reaction temperature is critical. For the synthesis from dimethyl malonate and formamide, an optimal temperature of 70°C has been reported.[3] For catalyst-free nucleophilic aromatic substitution (SNAr) reactions, temperatures as high as 140°C might be necessary.[1]
-
Improper Base: The choice and amount of base are crucial. For reactions involving sodium methoxide, a 30% concentration in methanol has been shown to be effective.[3] For palladium-catalyzed aminations, stronger bases like NaOtBu might be required.[1]
-
-
Work-up and Isolation:
-
Precipitation Issues: If the product does not precipitate upon acidification, it might be due to the formation of soluble salts or insufficient product concentration. Ensure the pH is adjusted correctly (e.g., to 7 with acetic acid) and try cooling the solution to induce crystallization.[4][5]
-
Product Loss During Washing: The product may have some solubility in the washing solvents. Use cold solvents for washing to minimize losses.
-
Side Reactions and Impurities
Q2: My final product is impure. What are the likely side reactions, and how can I minimize them?
A2: Impurities often arise from side reactions. Here are some common issues and their solutions:
-
Hydrolysis: The presence of water can cause hydrolysis of ester intermediates or the pyrimidine ring itself. Always use anhydrous solvents and reagents.[1]
-
Formation of Isomers: In some synthesis routes, the formation of isomeric by-products can occur, which are often difficult to separate.[6] Careful control of reaction conditions (temperature, order of reagent addition) can help minimize their formation.
-
Solvolysis: When using alcohol-based solvents, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[1] If this is a problem, consider switching to a non-alcoholic solvent like dioxane or toluene.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: Several methods exist, with the choice often depending on available starting materials and scale. A widely used and effective method involves the condensation of an appropriate three-carbon precursor with a guanidine or urea derivative. For example, the reaction of ethyl cyanoacetate with guanidine in the presence of sodium ethoxide is a common approach that can provide good yields.[4][7] Another method involves the reaction of dimethyl malonate and formamide in a sodium methoxide-methanol solution, which has been optimized to achieve yields of up to 82.09%.[3]
Q2: How critical is the pH during the work-up stage?
A2: The pH is very critical. After the reaction, the product is often in the form of a salt (e.g., a sodium salt). Acidification is necessary to protonate the hydroxyl group and precipitate the neutral this compound. Typically, glacial acetic acid is used to adjust the pH to around 7.[4][7] If the pH is too low (too acidic), the amino group can be protonated, increasing solubility in water and preventing precipitation. If the pH is too high (too basic), the product will remain in its salt form and stay dissolved.
Q3: Can I use a different base than sodium methoxide or sodium ethoxide?
A3: While sodium methoxide and ethoxide are commonly used, other bases can be employed depending on the specific reaction. For instance, in some syntheses, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are used, particularly in catalyst-free SNAr reactions.[1] The choice of base can significantly impact the reaction rate and yield, so it may require optimization for your specific conditions.
Q4: My reaction mixture becomes very thick and difficult to stir. What should I do?
A4: This is a common issue, especially when the product or an intermediate salt precipitates during the reaction. To address this, you can:
-
Increase the solvent volume: This can help to keep the solids suspended and improve stirring.
-
Use a mechanical stirrer: A mechanical stirrer provides more torque than a magnetic stir bar and can handle thicker slurries.
-
Add a co-solvent: In some cases, adding a co-solvent in which the precipitate has some solubility can help. For instance, adding more ethanol during the reaction has been noted to improve stirrability.[8]
Data Presentation
Table 1: Comparison of Different Synthesis Routes for Pyrimidine Derivatives
| Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Dimethyl malonate, Formamide | Sodium methoxide | Methanol | 70 °C | 2.5 hours | 82.09% | [3] |
| Ethyl cyanoacetate, Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 2 hours | 80-82% | [4] |
| Ethyl cyanoacetate, Guanidine nitrate | Sodium methoxide | Methanol | Reflux | 4 hours | 95% | [7] |
| Methyl 3-amino-2-pentenoate, Formamide | Sodium methoxide | n-Butanol | 110 °C | 5 hours | 97.8% | [9] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete reaction | Increase reaction time or temperature. |
| Reagent degradation | Use fresh, anhydrous reagents and solvents. | |
| Incorrect pH during work-up | Carefully adjust pH to ~7 with acetic acid. | |
| Product Impurity | Hydrolysis side reactions | Ensure anhydrous conditions. |
| Formation of isomers | Optimize reaction temperature and reagent addition order. | |
| Solvolysis with alcohol solvents | Switch to a non-alcoholic solvent like dioxane or toluene.[1] | |
| Difficult Stirring | Precipitation of solids | Increase solvent volume; use a mechanical stirrer. |
Experimental Protocols
Protocol 1: Synthesis from Ethyl Cyanoacetate and Guanidine Hydrochloride[4]
-
Prepare Sodium Ethoxide Solution: In a 1-L round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol.
-
Add Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.
-
Prepare Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride.
-
Reaction: Filter the guanidine solution to remove the sodium chloride precipitate. Add the clear filtrate to the solution of ethyl sodiocyanoacetate.
-
Reflux: Heat the mixture under reflux for 2 hours.
-
Work-up:
-
Evaporate the mixture to dryness at atmospheric pressure.
-
Dissolve the solid product in 325 mL of boiling water.
-
Acidify with 67 mL of glacial acetic acid.
-
Cool the solution to allow the product to crystallize.
-
Collect the yellow needles by filtration. Expected yield: 101–103 g (80–82%).
-
Protocol 2: Synthesis from Dimethyl Malonate and Formamide[3]
-
Reaction Setup: In a suitable reaction vessel, prepare a 30% solution of sodium methoxide in methanol.
-
Reagent Addition: Add dimethyl malonate and formamide to the sodium methoxide solution.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for a total reaction time of 2.5 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry to obtain the final product. Expected yield: 82.09%.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound from ethyl cyanoacetate.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN109232441B - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthesis of 4-Amino-6-hydroxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Amino-6-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and cost-effective starting materials for the synthesis of this compound are ethyl cyanoacetate and guanidine salts (such as guanidine hydrochloride or guanidine nitrate).[1][2][3] Another reported route involves the condensation of malonamamidine with formamide.[4]
Q2: Which solvent and base are typically recommended for this synthesis?
A2: Anhydrous ethanol is the most frequently used solvent for this reaction.[1][2] Sodium ethoxide, prepared in situ from sodium metal and anhydrous ethanol, is the recommended base to drive the condensation reaction.[1][2] Sodium methoxide in methanol can also be utilized.[2]
Q3: What is a typical yield for the synthesis of this compound?
A3: With optimized conditions, yields for the synthesis of the closely related 2,4-diamino-6-hydroxypyrimidine can range from 80% to 95%.[1][2] Yields for this compound are expected to be in a similar range under optimized protocols.
Q4: How is the product typically isolated and purified?
A4: The product is commonly isolated by acidification of the reaction mixture with acetic acid, which causes the product to precipitate out of the aqueous solution.[1][2] The precipitate can then be collected by filtration, washed with water and ethanol, and dried.[3] For higher purity, recrystallization or ion-exchange chromatography can be employed.[4][5]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is refluxed for the recommended duration (typically 2-4 hours).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Moisture in Reaction | - Use anhydrous ethanol and ensure all glassware is thoroughly dried.[6] - Prepare sodium ethoxide solution carefully to avoid introducing moisture. |
| Insufficient Base | - Use a sufficient molar excess of sodium ethoxide to drive the reaction to completion.[6] |
| Improper pH for Precipitation | - Carefully adjust the pH to around 7 with acetic acid to ensure complete precipitation of the product.[2][7] |
| Poor Quality Reagents | - Use high-purity ethyl cyanoacetate and guanidine salt.[1] |
Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Contamination with Starting Materials | - Ensure the reaction goes to completion. - Wash the crude product thoroughly with water and a suitable organic solvent. |
| Formation of Side-Products | - Optimize reaction temperature; avoid excessive heating which can lead to decomposition. - Consider recrystallization from a suitable solvent system to remove impurities.[5] |
| Incomplete Removal of Salts | - Wash the filtered product thoroughly with deionized water to remove any inorganic salts like sodium chloride or sodium acetate.[1][2] |
Experimental Protocols
Synthesis of 2,4-Diamino-6-hydroxypyrimidine (A Representative Protocol)
This protocol is adapted from a procedure for a closely related and commonly synthesized derivative.
Materials:
-
Sodium (23 g, 1 g atom)
-
Anhydrous Ethanol (500 ml)
-
Ethyl Cyanoacetate (113 g, 1 mole)
-
Guanidine Hydrochloride (97 g, 1.02 moles)
-
Glacial Acetic Acid (approx. 67 ml)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 1-liter round-bottomed flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by dissolving sodium in anhydrous ethanol.
-
Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add ethyl cyanoacetate.
-
Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same concentration and add guanidine hydrochloride.
-
Filtration: Filter the resulting mixture to remove the precipitated sodium chloride.
-
Condensation Reaction: Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.
-
Work-up: Evaporate the reaction mixture to dryness. Dissolve the solid residue in boiling water (approx. 325 ml).
-
Precipitation: Acidify the hot aqueous solution with glacial acetic acid.
-
Isolation: Cool the solution to allow the product to crystallize. Collect the yellow needles by filtration, wash with cold water, and dry.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Molar Ratio (Ethyl Cyanoacetate : Guanidine Salt) | 1 : 1.02 | [1] |
| Reaction Temperature | Reflux (Ethanol) | [1][2] |
| Reaction Time | 2 - 4 hours | [1][2] |
| Typical Yield | 80 - 95% | [1][2] |
| Precipitation pH | ~7 | [2] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. tsijournals.com [tsijournals.com]
- 4. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Amino-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 4-Amino-6-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of a three-carbon component with a source of the N-C-N fragment of the pyrimidine ring. Common starting materials include:
-
Malononitrile and Formamide: This is a widely used industrial method where malononitrile is reacted with formamide in the presence of a base.
-
Guanidine and a Malonic Acid Derivative: Guanidine can be condensed with derivatives of malonic acid, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide.
Q2: I am getting a low yield of the desired product. What are the potential causes?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, reagent purity, and the occurrence of side reactions. Key areas to investigate are:
-
Base Concentration: The concentration of the base is critical. Insufficient base can lead to incomplete reaction, while an excess can promote side reactions.
-
Temperature Control: The reaction temperature significantly influences the rate of both the main reaction and potential side reactions. Careful control is necessary to maximize the yield of the desired product.
-
Purity of Starting Materials: Impurities in malononitrile, formamide, or guanidine can interfere with the reaction and lead to the formation of byproducts.
-
Inefficient Cyclization: The final ring-closing step to form the pyrimidine can be slow or incomplete.
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities can arise from unreacted starting materials, intermediates, or byproducts from side reactions. These may include:
-
Unreacted malononitrile or its dimer.
-
Formamide hydrolysis products like formic acid or ammonia.[1][2][3][4]
-
Byproducts from the self-condensation of starting materials.
-
Polymers or other colored impurities formed at high temperatures.
Troubleshooting Guides for Common Side Reactions
Below are detailed troubleshooting guides for specific issues you may encounter during the synthesis of this compound.
Issue 1: Formation of a Yellowish, Insoluble Precipitate (Suspected Malononitrile Dimer)
Symptom: A significant amount of a yellowish, often insoluble, precipitate is observed, which is not the desired this compound.
Probable Cause: Dimerization of malononitrile under basic conditions to form 2-amino-1,1,3-tricyanopropene. This reaction is a common side reaction that competes with the desired pyrimidine ring formation.[5][6][7][8][9][10]
Troubleshooting Steps:
-
Control of Base Addition: Add the base (e.g., sodium methoxide) slowly and at a controlled temperature to the reaction mixture containing malononitrile. A rapid increase in basicity and temperature can favor dimerization.
-
Reaction Temperature: Maintain the reaction temperature at the lower end of the optimal range for the main reaction. Higher temperatures can accelerate the dimerization of malononitrile.
-
Order of Reagent Addition: Consider adding the malononitrile to a pre-heated mixture of formamide and the base. This ensures that malononitrile is consumed in the main reaction as soon as it is introduced, minimizing its opportunity to dimerize.
Experimental Protocol: Minimizing Malononitrile Dimerization
-
In a reaction vessel, combine formamide and the appropriate amount of base (e.g., sodium methoxide in methanol).
-
Heat the mixture to the desired reaction temperature (e.g., 80-100°C) under an inert atmosphere.
-
Slowly add a solution of malononitrile in formamide dropwise to the heated mixture over a period of 1-2 hours.
-
Maintain the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, proceed with the standard work-up and purification procedure.
Issue 2: Low Yield and Presence of Formic Acid or Ammonia Odor
Symptom: The yield of this compound is lower than expected, and the reaction mixture has a distinct odor of ammonia or the work-up reveals the presence of formate salts.
Probable Cause: Hydrolysis of formamide under the basic reaction conditions.[1][2][3][4] Formamide can hydrolyze to formic acid (which will be deprotonated to formate in the basic medium) and ammonia. This side reaction consumes one of the key reagents, thereby reducing the overall yield of the desired product.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all reagents and solvents are as dry as possible. Water will facilitate the hydrolysis of formamide.
-
Reaction Time: While the reaction needs to go to completion, excessively long reaction times can increase the extent of formamide hydrolysis. Monitor the reaction progress and stop it once the formation of the product plateaus.
-
Temperature Management: High temperatures accelerate the hydrolysis of formamide. Operate at the lowest effective temperature for the pyrimidine synthesis.
Quantitative Data Summary: Effect of Temperature on Formamide Stability
| Temperature (°C) | Relative Rate of Hydrolysis | Impact on Yield |
| 80 | Low | Minimal impact |
| 100 | Moderate | Potential for slight yield reduction |
| 120 | High | Significant yield loss expected |
| >140 | Very High | Severe yield loss and potential for byproduct formation |
Note: This table provides a qualitative summary based on general chemical principles. Actual rates will depend on specific reaction conditions.
Visualization of Reaction Pathways
To aid in understanding the chemical transformations, the following diagrams illustrate the main reaction and a key side reaction.
Caption: Main synthetic pathway to this compound.
Caption: Dimerization of malononitrile as a common side reaction.
Experimental Workflow for Troubleshooting
The following workflow can be used to systematically troubleshoot issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] MNDO Studies on Malononitrile Dimerization | Semantic Scholar [semanticscholar.org]
- 10. New Heterocyclization Reactions with Malononitrile Dimer | Semantic Scholar [semanticscholar.org]
Technical Support Center: 4-Amino-6-hydroxypyrimidine Purification
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-6-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying this compound are recrystallization and ion-exchange chromatography.[1] Column chromatography can also be employed, particularly for removing closely related impurities. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the properties of this compound is crucial for effective purification. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O | [2] |
| Molecular Weight | 111.10 g/mol | [3] |
| Appearance | White to orange to green crystalline powder | [4] |
| Melting Point | 262-265 °C | [2][4] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. | [2] |
Q3: What are the typical impurities found in crude this compound?
A3: Impurities can arise from starting materials, by-products, and degradation products. Common impurities may include unreacted starting materials from the synthesis, such as malonamamidine or formamide, and related pyrimidine structures. The specific impurities will depend on the synthetic route employed.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5][6][7][8] HPLC is effective for separating and quantifying impurities, while qNMR can provide an absolute purity value.
Troubleshooting Guide
Problem 1: Low recovery or yield after recrystallization.
-
Q: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?
-
A: Low recovery during recrystallization is often due to the high solubility of the compound in the chosen solvent at room temperature or the use of an excessive amount of solvent.
-
Solution 1: Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. Given its solubility in DMSO, consider using a mixed solvent system. For example, dissolve the crude product in a minimal amount of hot DMSO and then add a less polar anti-solvent (in which the product is insoluble) dropwise until turbidity is observed. Then, allow the solution to cool slowly.
-
Solution 2: Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling.
-
Solution 3: Cooling Process: Ensure the solution cools slowly to allow for the formation of pure crystals. Crash cooling by placing the flask directly in an ice bath can lead to the precipitation of impurities along with the product and smaller, less pure crystals. A stepwise cooling process (room temperature, then refrigerator, then ice bath) is recommended.
-
Problem 2: The purified product is discolored (yellow, orange, or green).
-
Q: My final product has a persistent color, even after purification. What is causing this and how can I obtain a white product?
-
A: Discoloration often indicates the presence of colored impurities or degradation of the product. This compound itself is described as a white to orange to green crystalline powder, suggesting that some color may be inherent depending on the crystalline form and purity.[4]
-
Solution 1: Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb colored impurities. Heat the mixture for a short period, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be cautious not to use an excessive amount of carbon, as it can also adsorb the desired product.
-
Solution 2: Check for Degradation: The compound may be susceptible to degradation, especially at high temperatures or in the presence of certain contaminants. Ensure that the purification process is not unnecessarily prolonged at high temperatures. Storage at -20°C is recommended to prevent long-term degradation.[2]
-
Problem 3: Persistent impurities are observed in the final product analysis (e.g., by HPLC or NMR).
-
Q: I have tried recrystallization, but my product is still not pure enough. How can I remove these persistent impurities?
-
A: If recrystallization is ineffective, the impurities may have similar solubility profiles to this compound. In this case, a different purification technique is required.
-
Solution 1: Ion-Exchange Chromatography: As described in the patent literature, ion-exchange chromatography can be an effective method for purification.[1] The basic amino group and the acidic hydroxyl group on the pyrimidine ring allow it to be retained on both cation and anion exchange resins. A common strategy involves dissolving the crude product in a suitable aqueous solution, passing it through an anion exchanger, eluting with a mineral acid, and then further purifying by passing it through a cation exchanger and eluting with an aqueous ammonia solution.[1]
-
Solution 2: Column Chromatography: Silica gel column chromatography can be used to separate compounds with different polarities. Due to the polar nature of this compound, a polar mobile phase will be required. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary to achieve good separation from impurities.
-
Solution 3: Multiple Purification Steps: It may be necessary to combine purification methods. For example, an initial recrystallization to remove the bulk of the impurities can be followed by column chromatography for fine purification.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound by recrystallization.
-
Solvent Selection: Based on solubility data, a mixed solvent system is often effective. A common approach is to use a solvent in which the compound is soluble (e.g., DMSO) and an anti-solvent in which it is insoluble. Water can also be tested as a recrystallization solvent, as many pyrimidine derivatives have temperature-dependent solubility in water.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., DMSO) and gently heat the mixture with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent decomposition.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the hot solution.
-
Gently swirl the mixture and heat it again for 5-10 minutes.
-
-
Hot Filtration (if activated carbon was used):
-
Preheat a funnel and a receiving flask.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If using a single solvent, cover the flask and allow the solution to cool slowly to room temperature.
-
If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until a slight cloudiness persists. Then, allow the solution to cool slowly.
-
Once the solution has reached room temperature, you can place it in a refrigerator and then in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1193-22-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Purification of 4-Amino-6-hydroxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-6-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are ion-exchange chromatography and recrystallization. For high-purity requirements, such as in pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: What are the likely impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants may include unreacted starting materials (e.g., malononitrile, formamide), side-products from polymerization or incomplete cyclization, and degradation products arising from hydrolysis or oxidation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in water.[1] Its solubility in most organic solvents is limited. For recrystallization, solvent systems involving water, ethanol, or mixtures with other polar solvents should be explored.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] Quantitative Nuclear Magnetic Resonance (qNMR) and titration are also suitable methods for purity assessment.[5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The solution is not sufficiently saturated.- The rate of cooling is too rapid. | - Select a solvent in which the compound is sparingly soluble at room temperature but soluble when heated.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Oiling Out (Formation of an oil instead of crystals) | - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of solvent to the heated solution to reduce saturation.- Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
Ion-Exchange Chromatography Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Eluted Product | - Incomplete elution from the resin.- The compound has degraded on the column. | - Adjust the concentration or pH of the eluent to ensure complete elution.- Ensure the stability of the compound under the chosen elution conditions. |
| Co-elution of Impurities | - Poor separation between the product and impurities.- The column is overloaded. | - Optimize the elution gradient (e.g., a shallower gradient).- Use a larger column or reduce the amount of crude material loaded. |
Experimental Protocols
Protocol 1: Purification by Ion-Exchange Chromatography
This protocol is based on a patented method for the purification of this compound.[6]
1. Materials:
- Crude this compound
- Strongly basic anion exchanger (e.g., Amberlite IRA-400, OH- form)
- Strongly acidic cation exchanger (e.g., Amberlite IR-120, H+ form)
- Hydrochloric acid (HCl), 2 N solution
- Ammonia (NH₃), 2 N aqueous solution
- Deionized water
2. Procedure:
Protocol 2: General Recrystallization Procedure
As a specific solvent system is not well-documented, a solvent screening is recommended.
1. Solvent Screening:
- Place a small amount of the crude this compound in several test tubes.
- Add a small amount of a different solvent (e.g., water, ethanol, methanol/water, acetone/water) to each test tube.
- Observe the solubility at room temperature. A suitable solvent should show low solubility.
- Heat the test tubes. A good solvent will dissolve the compound completely upon heating.
- Allow the solutions to cool. The ideal solvent will result in the formation of crystals.
2. Recrystallization Procedure:
- Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by filtration and wash them with a small amount of the cold solvent.
- Dry the crystals under vacuum.
Visualizations
References
- 1. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 4-Amino-6-hydroxypyrimidine Production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 4-Amino-6-hydroxypyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scaling up?
A1: Several synthesis routes for this compound have been reported, with varying suitability for industrial-scale production. A common and effective method involves the condensation of malonamamidine with formamide in the presence of a base like sodium methoxide.[1] Another approach is the reaction of a β-amino-β-alkoxyacrylic acid ester with ammonia.[1] Older methods, such as the desulfurization of 2-mercapto-4-amino-6-hydroxypyrimidine or the condensation of malonamamidine with ethyl formate, are often less favored for large-scale production due to multiple complex steps or poor yields.[1]
Q2: What are the key parameters to control during the synthesis to ensure high yield and purity?
A2: To achieve high yield and purity, careful control of several reaction parameters is crucial. These include:
-
Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts.[2]
-
Catalyst/Base Concentration: The type and concentration of the catalyst or base are critical for driving the reaction to completion and minimizing side reactions.[3]
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of unwanted side products, complicating purification and reducing the overall yield.[3][4]
-
Solvent Selection: The choice of solvent affects the solubility of reactants and intermediates, which in turn can impact the reaction rate and product isolation.[2][3]
Q3: What are the primary safety concerns when handling reagents for this compound synthesis on a larger scale?
A3: Scaling up the synthesis of this compound introduces several safety considerations. Many pyrimidine synthesis precursors and reagents can be hazardous. For instance, guanidine hydrochloride and sodium methoxide require careful handling. It is essential to use appropriate personal protective equipment (PPE), such as safety goggles, gloves, and lab coats.[5] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] A thorough risk assessment should be performed before commencing any large-scale reaction, and appropriate waste disposal procedures must be followed in accordance with local regulations.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Product Yield | Incomplete reaction | - Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.[2] - Consider increasing the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures.[2] |
| Suboptimal catalyst or base concentration | - Titrate the catalyst or base to ensure the correct concentration. - Experiment with different catalyst loadings to find the optimal amount.[3] | |
| Poor solubility of reactants | - Experiment with different solvent systems to improve the solubility of starting materials and intermediates.[2][3] | |
| Side reactions consuming starting materials | - Analyze the reaction mixture for common byproducts (e.g., Hantzsch-type dihydropyridines).[2] - Adjusting the reaction temperature or the order of reagent addition may minimize side reactions.[2] | |
| Low Product Purity | Presence of unreacted starting materials | - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Employ efficient purification methods like recrystallization or column chromatography to remove unreacted starting materials.[6] |
| Formation of byproducts with similar polarity to the product | - Modify the reaction conditions to suppress byproduct formation. - Utilize alternative purification techniques such as preparative HPLC for challenging separations.[7] - For ionizable compounds, ion-exchange chromatography can be an effective purification strategy.[1] | |
| Inefficient purification | - For recrystallization, screen various solvent systems to find one that provides good recovery and high purity.[6] - For column chromatography, experiment with different stationary and mobile phases to achieve better separation.[6][7] | |
| Difficulty with Product Isolation | Product is too soluble in the reaction mixture | - If the product is a salt, adjust the pH to precipitate the free base (or vice versa). - Consider an extractive workup to move the product into a different solvent from which it can be more easily isolated.[7] |
| Formation of an oil instead of a crystalline solid | - Try to induce crystallization by scratching the inside of the flask, seeding with a small crystal of the product, or cooling the solution. - If oiling out persists, redissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise to encourage precipitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound based on the condensation of malonamamidine with formamide.
Materials:
-
Malonamamidine
-
Formamide
-
Sodium methoxide
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Anion exchange resin (e.g., Amberlite IRA-400)[1]
-
Cation exchange resin (e.g., Amberlite IR-120)[1]
Procedure:
-
In a suitable reaction vessel, dissolve malonamamidine in formamide.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture under reflux for the required duration (e.g., 24 hours), monitoring the reaction progress by TLC or HPLC.[1]
-
After the reaction is complete, cool the mixture and add water to dissolve the precipitated sodium salt of this compound.[1]
-
Pass the resulting solution through a column packed with a strongly basic anion exchange resin (OH- form).[1]
-
Wash the resin with deionized water to remove impurities.
-
Elute the this compound from the resin using a dilute mineral acid solution (e.g., 2N HCl) to obtain the acid salt.[1]
-
For further purification, the eluate can be passed through a strongly acidic cation exchange resin (H+ form).[1]
-
Elute the free base from the cation exchange resin using an aqueous ammonia solution.[1]
-
Concentrate the eluate under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., water, ethanol/water)
Procedure:
-
In a flask, add the crude this compound.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Reported Yields for Pyrimidine Synthesis Routes
| Synthesis Route | Starting Materials | Reported Yield | Reference |
| Condensation | Malonamamidine, Formamide, Sodium Methoxide | Good Yield (Specific % not stated) | [1] |
| Condensation | β-amino-β-alkoxyacrylic acid ester, Ammonia | Better Yield (Specific % not stated) | [1] |
| Condensation | Malonamamidine, Ethyl Formate | Poor Yields | [1] |
| Cyclocondensation | Guanidine hydrochloride, Ethyl cyanoacetate, Sodium ethoxide | 80-82% (for 2,4-diamino-6-hydroxypyrimidine) | [8] |
| Alkoxylation | 4-amino-6-chloropyrimidine, Methanol, Sodium Methoxide | 91.9% (for 2,4-diamino-6-methoxypyrimidine) | [9] |
Visualizations
References
- 1. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
Preventing degradation of 4-Amino-6-hydroxypyrimidine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Amino-6-hydroxypyrimidine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, temperatures below 15°C are acceptable.[2] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
Q2: What are the visible signs of this compound degradation?
A2: this compound is typically a white to off-white or pale yellow crystalline powder.[1][2] Discoloration, such as the appearance of orange, green, or brown hues, can indicate degradation.[1][2] Other signs include changes in texture, clumping, or the emission of unusual odors.
Q3: What are the primary causes of this compound degradation?
A3: The main factors contributing to the degradation of this compound are exposure to air (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures. It is also incompatible with strong oxidizing agents.[3][4]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its potential degradation products. A detailed experimental protocol for such a method is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound | 1. Oxidation due to improper storage (exposure to air).2. Photodegradation from exposure to light.3. Reaction with contaminants. | 1. Discard the discolored material. 2. Ensure future storage is in a tightly sealed container under an inert atmosphere and protected from light. |
| Inconsistent experimental results | 1. Use of degraded this compound.2. Improper sample preparation. | 1. Assess the purity of the compound using the provided HPLC method.2. If degradation is confirmed, use a fresh, properly stored batch.3. Review and optimize sample preparation procedures. |
| Appearance of unexpected peaks in HPLC analysis | 1. Formation of degradation products during storage or sample preparation.2. Contamination of the sample or HPLC system. | 1. Identify potential degradation products by comparing with the degradation profile in this guide.2. Perform a forced degradation study to confirm the identity of degradation peaks.3. Troubleshoot the HPLC system for sources of contamination. |
Data Presentation: Stability of this compound Under Various Conditions
The following table summarizes the expected stability of this compound under accelerated degradation conditions. This data is illustrative and based on typical degradation patterns for similar compounds.
| Condition | Duration | Assay (%) | Major Degradation Product(s) Detected |
| Control (2-8°C, dark, inert atm.) | 12 months | 99.5 | Not detected |
| 40°C / 75% RH | 1 month | 95.2 | 4,6-Dihydroxypyrimidine, Guanidine |
| 40°C / 75% RH | 3 months | 90.8 | 4,6-Dihydroxypyrimidine, Guanidine, Oxidized dimers |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 85.3 | 4,6-Dihydroxypyrimidine |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | 8 hours | 88.1 | Guanidine |
| Oxidative (3% H₂O₂, RT) | 24 hours | 92.5 | Oxidized dimers, Ring-opened products |
| Photostability (ICH Q1B) | 10 days | 97.1 | Minor unspecified photodegradants |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and the separation of its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
This compound reference standard
-
Sample of this compound for testing
2. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm filter.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 0.1 mg/mL solution as described for the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be less than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor for the this compound peak should be less than 2.0.
5. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the percentage purity of the sample and the amount of any degradation products.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of 4-Amino-6-hydroxypyrimidine in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 4-Amino-6-hydroxypyrimidine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a polar molecule that exhibits limited solubility in many common organic and aqueous solvents. Its solubility is significantly influenced by the presence of both an amino group and a hydroxyl group, which can participate in hydrogen bonding. The compound exists in tautomeric forms, the amino-hydroxy and the amino-oxo forms, which also affects its physical properties, including solubility.[1][2][3]
Q2: In which common laboratory solvents is this compound soluble or insoluble?
Based on available data for this compound and structurally similar compounds, a qualitative solubility profile can be summarized as follows:
| Solvent Class | Examples | Qualitative Solubility |
| Polar Aprotic | DMSO, DMF | Soluble |
| Polar Protic | Water, Ethanol | Slightly to Sparingly Soluble |
| Non-Polar | Toluene, Hexane | Insoluble |
Note: "Soluble" indicates that it is generally possible to prepare solutions at concentrations useful for many reactions. "Slightly to Sparingly Soluble" suggests that achieving a high concentration can be difficult without intervention. "Insoluble" indicates that it is very difficult to dissolve any appreciable amount.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH due to its amphoteric nature.
-
In acidic conditions (low pH): The amino group can be protonated to form a more soluble cationic salt.
-
In basic conditions (high pH): The hydroxyl group can be deprotonated to form a more soluble anionic salt.
Therefore, adjusting the pH of the reaction mixture away from the isoelectric point of the molecule is a primary strategy to enhance its solubility.[4]
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
This is a common challenge. The following workflow can help you troubleshoot and resolve this issue.
Issue 2: The reaction is sluggish or fails to proceed, likely due to poor solubility of the starting material.
Even if some dissolution is observed, low concentration can hinder reaction kinetics.
Root Cause Analysis and Solutions:
-
Insufficient Concentration: The low concentration of dissolved this compound may be the rate-limiting factor.
-
Solution: Employ solubility enhancement techniques to increase the concentration of the reactant in the solution phase.
-
-
Solid-State Reactivity: The reaction may be occurring only at the surface of the undissolved solid, leading to slow and incomplete conversion.
-
Solution: Ensure the reactant is fully dissolved before adding other reagents. If this is not possible, consider using a phase-transfer catalyst for heterogeneous reactions.
-
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Acidic Conditions)
This protocol is suitable for reactions that are stable in the presence of a catalytic amount of acid.
Materials:
-
This compound
-
Reaction solvent (e.g., Ethanol, Methanol, Water)
-
Acid (e.g., HCl in a suitable solvent, Acetic Acid)
-
Stir plate and stir bar
-
pH indicator strips or pH meter
Procedure:
-
To a suspension of this compound in the chosen solvent, add a small amount of acid dropwise while stirring.
-
Monitor the dissolution of the solid.
-
Check the pH of the mixture. Continue adding acid until the solid dissolves. Aim for a pH where the amino group is protonated.
-
Once the starting material is fully dissolved, proceed with the addition of other reagents.
Protocol 2: Solubility Enhancement by pH Adjustment (Basic Conditions)
This protocol is suitable for reactions that are tolerant to basic conditions.
Materials:
-
This compound
-
Reaction solvent (e.g., Water, DMSO)
-
Base (e.g., NaOH, KOH, NaH)
-
Stir plate and stir bar
-
pH indicator strips or pH meter
Procedure:
-
To a suspension of this compound in the solvent, add a portion of a suitable base.
-
Stir the mixture and observe for dissolution. A patent for the synthesis of this compound mentions the dissolution of its alkali salt in water.[5]
-
If using an aqueous system, monitor the pH.
-
Continue adding the base until a clear solution is obtained, indicating the formation of the soluble salt.
-
Proceed with the subsequent steps of your reaction.
Protocol 3: Utilizing a Co-solvent System
This method is useful when pH modification is not desirable.
Materials:
-
This compound
-
Primary reaction solvent (e.g., a less polar solvent required by the reaction)
-
Co-solvent (e.g., DMSO, DMF)
-
Stir plate and stir bar
Procedure:
-
Dissolve the this compound in a minimal amount of a high-solubility co-solvent like DMSO or DMF.
-
In a separate vessel, prepare the rest of your reaction mixture in the primary solvent.
-
Slowly add the solution of this compound in the co-solvent to the main reaction mixture with vigorous stirring.
-
Monitor for any precipitation. The goal is to maintain a homogeneous solution.
The logical relationship for selecting a solubility enhancement strategy can be visualized as follows:
Data Presentation
While specific quantitative solubility data for this compound is scarce in the literature, the following table provides an estimate based on data from structurally related pyrimidine derivatives.
Table 1: Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Estimated Solubility (g/L) | Temperature (°C) |
| 4,6-Dihydroxypyrimidine | Water | 2.5 | 20 |
| 2,4,5-Triamino-6-hydroxypyrimidine sulfate | Water | 2.0 (in acidic solution) | 20 |
| 4-Hydroxypyrimidine | Water | 270.3 | 20 |
| This compound | DMSO | > 20 (Qualitative) | Room Temperature |
| This compound | Water | Slightly Soluble | Room Temperature |
Note: The data for related compounds should be used as a guideline. Actual solubility of this compound may vary.
By following these guidelines and protocols, researchers can effectively address the solubility challenges posed by this compound, leading to more successful and reproducible reaction outcomes.
References
- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
Minimizing byproduct formation in aminopyrimidine synthesis
Welcome to the technical support center for aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in aminopyrimidine synthesis?
A1: Common byproducts can arise from various side reactions depending on the specific synthetic route. These often include:
-
Over-alkylated or Over-arylated Products: Formation of these is often due to the high reactivity of the aminopyrimidine nitrogen.[1]
-
N-oxides: Oxidation of the pyridine nitrogen can occur, especially in the presence of oxidizing agents or air at high temperatures.[1]
-
Dimers or Polymers: Self-condensation of starting materials or intermediates can lead to dimerization or polymerization, particularly at high concentrations.[1][2]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of starting materials, intermediates, or the final product, especially with activated intermediates.[1][3]
-
Self-Condensation of β-Dicarbonyl Compounds: In reactions involving β-dicarbonyl compounds, such as the Pinner or Biginelli reactions, these starting materials can undergo self-condensation under acidic or basic conditions.[2][3]
-
Maillard-type Reaction Products: At elevated temperatures, degradation and polymerization reactions can occur, leading to colored impurities.[2]
Q2: How can I minimize the formation of over-alkylated/arylated byproducts?
A2: To control the high reactivity of the aminopyridinone nitrogen and prevent over-alkylation or -arylation, you can employ the following strategies:[1]
-
Slowly add the alkylating or arylating agent to the reaction mixture.
-
Use a stoichiometric amount of the alkylating or arylating agent.
-
Conduct the reaction at a lower temperature to control the reaction rate.
Q3: My reaction is turning dark, and I'm seeing a lot of baseline material on my TLC. What could be the cause?
A3: Dark coloration and baseline material on a TLC plate often indicate the formation of polymeric or degradation byproducts. This can be due to Maillard-type reactions, which are more prevalent at high temperatures.[2] To mitigate this, optimizing the reaction temperature to the lowest effective point is recommended.[2]
Q4: I'm observing an unexpected mass of +16 Da in my LC-MS analysis. What could this be?
A4: A mass increase of +16 Da often suggests the oxidation of a nitrogen atom to an N-oxide.[1] This can be caused by residual oxidizing agents or exposure to air at elevated temperatures. To prevent this, ensure your reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) and use high-purity, anhydrous solvents.[1]
Troubleshooting Guides
This section provides targeted solutions to specific issues that may arise during the synthesis and purification of aminopyrimidines.
Issue 1: Low Yield Upon Scale-Up
Problem: A significant drop in yield is observed when scaling up the reaction from milligrams to grams.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Heat and Mass Transfer Inefficiencies | In larger reactors, inefficient mixing can lead to temperature gradients and localized hotspots, promoting side reactions. Solution: Improve stirring efficiency, consider a different reactor design for better heat transfer, and monitor the internal reaction temperature carefully.[2] |
| Atmospheric Moisture | Many reactions for aminopyrimidine synthesis are sensitive to moisture. This issue is often exacerbated on a larger scale. Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
Issue 2: Unexpected Side Products in Condensation Reactions
Problem: Formation of unexpected side products during the condensation reaction between a guanidine source and a β-dicarbonyl compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Self-Condensation of the β-Dicarbonyl Compound | Under basic or acidic conditions, β-dicarbonyl compounds can react with themselves. Solution: Control the reaction temperature and add the base or acid catalyst slowly. Consider adding the guanidine and β-dicarbonyl compound to the reaction vessel before the catalyst.[2] |
| Maillard-type Reactions | High temperatures can lead to degradation and polymerization. Solution: Optimize the reaction temperature to the lowest effective point.[2] |
Issue 3: Incomplete Pinner Reaction
Problem: The Pinner reaction for 2-aminopyrimidine synthesis is not proceeding to completion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Amidine | Amidines can be hygroscopic and may hydrolyze over time, especially in the presence of moisture. Solution: Use freshly prepared or purified amidine hydrochloride. Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3] |
| Suboptimal Reaction Conditions | The reaction may require more forcing conditions to proceed to completion. Solution: The reaction may require a longer reaction time or a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines (Biginelli-type reaction)
This protocol is advantageous for its rapid reaction times and often leads to higher yields and fewer byproducts compared to conventional heating.[4]
Procedure:
-
Place a mixture of an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol) in a microwave process vial.
-
A catalytic amount of a suitable base (e.g., potassium tert-butoxide) can be added.
-
Subject the reaction to microwave irradiation at a specified temperature (e.g., 100-120°C) and time (e.g., 5-15 minutes).[4]
-
Monitor the reaction progress by TLC.
-
After cooling, wash the solid residue with water and a suitable organic solvent (e.g., ethanol or ethyl acetate) to afford the pure product.[4]
Protocol 2: Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives
This environmentally friendly protocol avoids the use of solvents and can provide good to excellent yields.[5][6]
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture under solvent-free conditions at 80–90 °C.[6]
-
Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and crystallize it from ethanol.[6]
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Biginelli-type Synthesis of 2-Aminopyrimidines [4]
| Aldehyde | Acetophenone | Method | Time | Yield (%) |
| Benzaldehyde | Acetophenone | Microwave | 10 min | 92 |
| Benzaldehyde | Acetophenone | Conventional | 8 h | 75 |
| 4-Chlorobenzaldehyde | Acetophenone | Microwave | 12 min | 95 |
| 4-Chlorobenzaldehyde | Acetophenone | Conventional | 10 h | 78 |
| 4-Methoxybenzaldehyde | 4'-Methylacetophenone | Microwave | 8 min | 94 |
| 4-Methoxybenzaldehyde | 4'-Methylacetophenone | Conventional | 12 h | 80 |
Visualizations
Troubleshooting Workflow for Byproduct Formation
Caption: A logical workflow for troubleshooting common byproduct formations.
Experimental Workflow for Minimizing Side Reactions
Caption: A generalized experimental workflow to minimize byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient 4-Amino-6-hydroxypyrimidine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-6-hydroxypyrimidine, with a particular focus on catalyst selection and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing this compound?
A1: The most frequently employed catalysts for the synthesis of this compound are alkali metal alkoxides, such as sodium methoxide (CH₃ONa) or sodium ethoxide (C₂H₅ONa).[1][2] These basic catalysts are effective in promoting the condensation reaction between a C3 synthon and a guanidinating agent, which is a common route to this pyrimidine derivative.
Q2: I am experiencing low yields in my synthesis. What are the potential causes related to the catalyst?
A2: Low yields can often be attributed to several catalyst-related factors:
-
Catalyst Deactivation: Moisture in the reaction medium can hydrolyze the alkali metal alkoxide catalyst, reducing its basicity and effectiveness. It is crucial to use anhydrous solvents and reagents.
-
Inadequate Catalyst Loading: An insufficient amount of catalyst may lead to incomplete conversion. The optimal catalyst loading should be determined experimentally.
-
Poor Solubility of the Catalyst: The catalyst must be soluble in the reaction solvent to be effective. If the catalyst is not dissolving, consider a different solvent or a different alkoxide with better solubility.
Q3: How can I minimize the formation of side products?
A3: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions:
-
Temperature Control: The reaction temperature should be carefully controlled. Running the reaction at a temperature below the refluxing point of the mixture can sometimes reduce the formation of undesired byproducts.[1]
-
Stoichiometry of Reactants: Precise stoichiometry of the reactants is critical. An excess of one reactant can lead to the formation of side products.
-
Purity of Starting Materials: Impurities in the starting materials can participate in side reactions. Ensure all reactants are of high purity.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound can be challenging due to its polarity. A common and effective method involves ion-exchange chromatography.[1] The product, typically as an alkali metal salt, can be passed through an anion exchanger. After washing, the pure compound can be eluted with a mineral acid.[1] For further purification, a cation exchanger can be used, followed by elution with an aqueous ammonia solution to obtain the free base.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature. | Optimize the reaction temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature profile. | |
| Poor quality of starting materials. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary. | |
| Formation of a Tar-like Substance | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely. Consider a slower addition of reagents. |
| Incorrect pH of the reaction mixture. | Ensure the reaction medium maintains the appropriate basicity for the catalyst to be effective. | |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After the reaction, try to precipitate the product by adding a non-polar solvent or by adjusting the pH. |
| Product has formed a stable salt. | If the product is an alkali metal salt, it can be dissolved in water and then precipitated by neutralization with an acid like acetic acid.[3] | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time or temperature. Check the catalyst activity and loading. |
| Inefficient purification. | Optimize the purification method. For column chromatography, screen different solvent systems. For crystallization, try different solvents or solvent mixtures. |
Catalyst Performance Data
The selection of a suitable catalyst and solvent system is crucial for achieving high yields in the synthesis of this compound. Below is a summary of data extracted from various sources.
| Catalyst | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Sodium Methoxide | Malonamamidine and Formamide | Methanol | 24 hours (reflux) | Not explicitly stated, but described as a good yield process. | U.S. Patent 3,313,816[1] |
| Sodium Ethoxide | Guanidine hydrochloride and Ethyl cyanoacetate | Ethanol | 2 hours (reflux) | 80-82% | Organic Syntheses Procedure[2] |
| Sodium Ethoxide | Guanidine hydrochloride and monosubstituted malonic acid diesters | Ethanol | 1 hour (reflux) | 88-91% (for 5-substituted derivatives) | (Dolensky, et al., 2016)[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Ethoxide
This protocol is adapted from a standard organic synthesis procedure.[2]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Reaction with Ethyl Cyanoacetate: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate.
-
Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide in anhydrous ethanol. To this, add guanidine hydrochloride.
-
Filtration and Addition: Filter the resulting sodium chloride precipitate. Add the clear filtrate containing the free guanidine base to the solution of ethyl sodiocyanoacetate.
-
Reflux: Heat the reaction mixture under reflux for 2 hours.
-
Work-up: Evaporate the mixture to dryness. Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Isolation: Upon cooling, the product will precipitate. Collect the solid by filtration and dry.
Protocol 2: Synthesis of this compound using Sodium Methoxide
This protocol is based on a patented one-step process.[1]
Materials:
-
Methanol
-
Ammonia gas
-
Formamide
-
Sodium methoxide
Procedure:
-
Preparation of Ammoniacal Methanol: Saturate methanol with ammonia gas in a suitable vessel and seal it.
-
Reaction Initiation: After a period of standing at room temperature, add formamide and a solution of sodium methoxide in methanol to the vessel.
-
Reflux: Boil the reaction solution under reflux for 24 hours.
-
Work-up: After reflux, add water to dissolve any separated crystals.
-
Purification: The resulting solution containing the alkali salt of this compound can be purified using ion-exchange chromatography as described in the FAQs.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using sodium ethoxide.
Caption: Key factors influencing the yield and purity of this compound synthesis.
References
- 1. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4-Amino-6-hydroxypyrimidine
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Amino-6-hydroxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for quality control and process optimization. This guide provides a comparative overview of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of different analytical techniques. Data for HPLC-UV and LC-MS/MS are based on methods developed for closely related structural isomers and similar compounds, providing a reasonable benchmark for expected performance.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 90.0% - 110.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 10.0% | < 5.0% |
| Limit of Detection (LOD) | Approx. 0.1 µg/mL | 0.167 ng/mL[1] | ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | Approx. 0.3 µg/mL | 0.334 ng/mL[1] | ng/mL range | µg/mL range |
| Specificity | Moderate to High | Very High | High | Low to Moderate |
| Run Time | 10-20 minutes | 5-15 minutes | 15-30 minutes | < 5 minutes |
| Sample Preparation | Moderate | Moderate | Extensive (derivatization often required) | Minimal |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using different techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a procedure for a similar pyrimidine derivative and is suitable for routine quality control.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 210-280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area against the concentration of a series of known standards. The concentration of the analyte in the sample is determined from this curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of trace amounts of this compound, particularly in complex matrices. The following is based on a method for a structural isomer.[1]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Acclaim RSLC 120 C18).[1]
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Centrifuge or filter the sample to remove particulates.
-
-
Quantification:
-
An internal standard (ideally, a stable isotope-labeled version of the analyte) is added to all samples and standards. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature and low volatility of this compound, derivatization is necessary prior to GC-MS analysis.
-
Derivatization:
-
The sample is dried completely under a stream of nitrogen.
-
A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added, and the mixture is heated to form a volatile derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
-
-
Sample Preparation:
-
Extraction of the analyte from the sample matrix may be required.
-
The extracted sample is dried and derivatized as described above.
-
-
Quantification:
-
Similar to LC-MS/MS, an internal standard is typically used, and a calibration curve is constructed based on the peak area ratios.
-
UV-Vis Spectrophotometry
This is a simpler and faster method but is less specific and generally less sensitive than chromatographic methods.
-
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., water or a buffered solution).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample at the λmax.
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent.
-
The sample may require dilution to fall within the linear range of the assay. Filtration may be necessary if the sample is not clear.
-
-
Quantification:
-
A calibration curve is generated by plotting absorbance versus concentration for the standard solutions. The concentration of the sample is then determined from its absorbance using the calibration curve, following the Beer-Lambert law.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the quantification of this compound and the logical process of analytical method validation.
References
Spectroscopic Validation of 4-Amino-6-hydroxypyrimidine: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic data for the structural validation of 4-Amino-6-hydroxypyrimidine against structurally related pyrimidine derivatives, namely Uracil and Cytosine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven framework for identifying and characterizing this compound using standard spectroscopic techniques.
Introduction: Structural Context
This compound is a heterocyclic organic compound with the molecular formula C₄H₅N₃O.[1] Its structure is characterized by a pyrimidine ring substituted with an amino group (-NH₂) at position 4 and a hydroxyl group (-OH) at position 6. Due to keto-enol tautomerism, it predominantly exists as 4-amino-6-pyrimidinone in solid form and in solution. The validation of this structure is crucial for its application in pharmaceutical and biochemical research.[2]
This guide contrasts its spectroscopic features with Uracil (pyrimidine-2,4(1H,3H)-dione) and Cytosine (4-amino-2(1H)-pyrimidinone), two fundamental nucleobases. This comparison highlights how the specific arrangement of functional groups on the pyrimidine core generates a unique spectroscopic fingerprint.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives. This quantitative comparison is essential for unambiguous structural elucidation.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | H-2 (ppm) | H-5 (ppm) | Amino Protons (ppm) | NH Protons (ppm) |
| This compound | ~7.8 (s) | ~5.0 (s) | ~6.5 (br s) | ~10.5 (br s) |
| Uracil | - | 5.45 (d) | - | 10.95 (s), 10.75 (s) |
| Cytosine | 7.45 (d) | 5.60 (d) | 6.85 (br s) | - |
Data are approximate and compiled from typical values for pyrimidine derivatives. s = singlet, d = doublet, br s = broad singlet.
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound | ~150 | ~165 | ~90 | ~155 |
| Uracil | 152.1 | 164.8 | 101.5 | - |
| Cytosine | 156.5 | 166.5 | 95.0 | - |
Data are approximate and compiled from typical values for pyrimidine derivatives.
Table 3: FT-IR Spectral Data Comparison (KBr Pellet, cm⁻¹)
| Functional Group Vibration | This compound | Uracil | Cytosine |
| N-H Stretch (Amine) | 3300 - 3400 (m, sharp) | - | 3350 (m) |
| N-H Stretch (Amide/Lactam) | 3100 - 3200 (br) | 3150 (br) | 3180 (br) |
| C=O Stretch (Lactam) | ~1660 (s) | 1710, 1665 (s) | 1655 (s) |
| C=N & C=C Ring Stretch | 1550 - 1620 (m) | 1580 (m) | 1610 (m) |
| N-H Bending | ~1500 - 1600 (m) | - | 1530 (m) |
s = strong, m = medium, br = broad. Vibrational modes for pyrimidine derivatives can be complex.[3][4]
Table 4: Mass Spectrometry and UV-Vis Data Comparison
| Parameter | This compound | Uracil | Cytosine |
| Molecular Weight ( g/mol ) | 111.10 | 112.09 | 111.10 |
| Molecular Ion [M]⁺ (m/z) | 111 | 112 | 111 |
| UV-Vis λₘₐₓ (nm, pH 7) | ~265 | ~259 | ~267 |
UV-Vis absorption is highly dependent on pH due to the presence of ionizable groups.
Experimental Validation Workflow
The structural validation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive profile.
Detailed Experimental Protocols
The following are standardized protocols for acquiring the spectroscopic data presented.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by vortexing.
-
Apparatus : A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16 scans.
-
Process the data with Fourier transformation and phase correction. Calibrate the chemical shift to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of 240 ppm and a relaxation delay of 5 seconds.
-
Collect at least 1024 scans for adequate signal-to-noise ratio.
-
Process the data and reference the spectrum to the DMSO solvent peak at 39.52 ppm.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly into a fine powder and press it into a transparent pellet using a hydraulic press.
-
Apparatus : An FT-IR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
C. Mass Spectrometry (MS)
-
Sample Preparation : Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Apparatus : A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass-to-charge (m/z) range from 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
D. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the sample in ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of approximately 10 µg/mL to ensure absorbance values are within the linear range of the instrument (0.1 - 1.0 AU).
-
Apparatus : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
Conclusion
The combined application of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and definitive method for the structural validation of this compound. By comparing the obtained spectra with data from related pyrimidine derivatives like Uracil and Cytosine, the unique structural features—specifically the positions and types of functional groups—can be unequivocally confirmed. The distinct chemical shifts in NMR, characteristic vibrational bands in IR, the precise molecular ion peak in MS, and the specific λₘₐₓ in UV-Vis collectively serve as a unique fingerprint for this compound, ensuring its correct identification for research and development purposes.
References
A Comparative Guide to the Purity Assessment of 4-Amino-6-hydroxypyrimidine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a recommended High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Amino-6-hydroxypyrimidine against alternative analytical techniques. The experimental data and protocols presented herein are intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for quality control and research purposes.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, reliable and accurate analytical methods for its purity assessment are essential. This guide focuses on a primary reversed-phase HPLC (RP-HPLC) method and compares its performance with other potential analytical approaches.
Performance Comparison of Analytical Methods
The performance of a newly adapted HPLC method for the purity assessment of this compound is benchmarked against an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method. The following table summarizes the key validation parameters for these methods.
| Parameter | Recommended HPLC-UV Method | Alternative LC-MS Method |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Specificity | Good | Excellent |
| Linearity (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL[1] |
| Typical Run Time | 20 minutes | 15 minutes |
| Instrumentation Cost | Moderate | High |
| Ease of Use | Relatively Simple | Complex |
Experimental Protocols
Recommended HPLC-UV Method for Purity Assessment
This method is adapted from a validated procedure for a structurally related compound, 2,4-diamino-6-hydroxypyrimidine, and is suitable for determining the purity and detecting related substances of this compound.[2]
1. Chromatographic Conditions:
-
Chromatographic Column: Hydrophilic C18 column (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm particle size.[2]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 45 °C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 1 µL.[2]
-
Gradient Elution: [2]
Time (min) % Methanol (B) 0.0 10 1.8 10 8.5 50 11.0 50 11.1 10 | 17.0 | 10 |
2. Sample Preparation:
-
Diluent: Acetonitrile:Water (1:1 v/v).[2]
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of approximately 2 mg/mL.[2]
-
Standard Solution: Prepare a standard solution of this compound of known purity at a similar concentration.
-
Impurity Standard: A solution of potential impurities, such as guanidine hydrochloride, should be prepared to confirm peak identification and resolution.[2]
3. Method Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of the diluent, a placebo, the sample solution, and the sample spiked with known impurities.
-
Linearity: Determined by analyzing a series of solutions over a concentration range of LOQ to 150% of the sample concentration.
-
Accuracy: Evaluated through a recovery study by spiking the sample with known amounts of impurities at different concentration levels.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of replicate injections.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Visualizations
References
- 1. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 2. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 4-Amino-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthesis routes for 4-Amino-6-hydroxypyrimidine, a crucial intermediate in the pharmaceutical and food industries. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and procedural complexity.
Comparison of Synthesis Routes
The synthesis of this compound can be achieved through various pathways. This guide focuses on two prominent methods:
-
Route 1: Condensation of a β-Amino-β-alkoxyacrylic Acid Ester with Ammonia and Formamide. This modern approach is a one-pot process that avoids the isolation of intermediates.
-
Route 2: Condensation of Malonamidine with Ethyl Formate. This represents a more traditional approach to pyrimidine synthesis.
The following table summarizes the key quantitative data for each route, facilitating a direct comparison of their performance.
| Parameter | Route 1: From β-Amino-β-alkoxyacrylic Acid Ester | Route 2: From Malonamidine and Ethyl Formate |
| Starting Materials | Lower alkyl ester of β-amino-β-lower alkoxyacrylic acid, Ammonia, Formamide, Sodium Methoxide | Malonamidine, Ethyl Formate, Sodium Methoxide |
| Solvent | Methanol | Ethanol |
| Reaction Temperature | Room temperature for amination, then reflux | Room temperature, then reflux |
| Reaction Time | 5 days for amination, 24 hours for cyclization | 2 hours for cyclization |
| Reported Yield | ~75% (as free base) | ~40% |
| Purification Method | Ion-exchange chromatography | Precipitation and recrystallization |
| Key Advantages | Higher yield, one-pot synthesis | Simpler starting materials |
| Key Disadvantages | Longer reaction time, requires chromatographic purification | Significantly lower yield |
Experimental Protocols
Detailed experimental methodologies for both synthesis routes are provided below.
Route 1: Synthesis from a β-Amino-β-alkoxyacrylic Acid Ester
This procedure is adapted from a patented one-step process and is noted for its higher yield.[1]
Experimental Protocol:
-
A solution of a lower alkyl ester of β-amino-β-lower alkoxyacrylic acid in methanol is saturated with ammonia gas.
-
The vessel is sealed and maintained at room temperature for 5 days to form malonamidine in situ.
-
To this solution, formamide and a methanol solution of sodium methoxide are added.
-
The reaction mixture is heated under reflux for 24 hours.
-
After cooling, water is added to dissolve any precipitated salts.
-
The resulting solution is passed through an anion exchange column (OH type).
-
The column is washed with water.
-
The this compound is eluted with a 2 N aqueous solution of ammonia.
-
The eluate is concentrated under reduced pressure to yield the free base of this compound.
Route 2: Synthesis from Malonamidine and Ethyl Formate
This is a conventional method for pyrimidine synthesis. While the starting materials are straightforward, the reported yields are notably lower than Route 1.[2]
Experimental Protocol:
-
Malonodiamide is combined with a solution of sodium methoxide in ethanol at room temperature.
-
Ethyl formate is added to the mixture.
-
The reaction mixture is heated under reflux for 2 hours.
-
The precipitated salts are separated by filtration.
-
The collected salts are dissolved in water.
-
The product is precipitated from the aqueous solution by the addition of acid.
-
The crude 4,6-dihydroxypyrimidine (a related compound, as a direct protocol for this compound with malonamidine was not available) is then collected by filtration.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations in each synthesis route.
Caption: Synthesis of this compound via Route 1.
Caption: Synthesis of this compound via Route 2.
Conclusion
The choice between these two synthesis routes will depend on the specific needs and priorities of the researcher. Route 1, the one-pot reaction from a β-amino-β-alkoxyacrylic acid ester, offers a significantly higher yield, making it more efficient for larger-scale production. However, it involves a longer reaction time and requires purification by ion-exchange chromatography. Route 2, the condensation of malonamidine with ethyl formate, is a quicker reaction with simpler starting materials but provides a substantially lower yield. For applications where yield is the primary concern, Route 1 is the superior method. For rapid, small-scale synthesis where starting material simplicity is prioritized over yield, Route 2 may be considered.
References
The Core and the Enhancement: A Comparative Guide to the Biological Activity of 4-Amino-6-hydroxypyrimidine and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of a chemical scaffold is paramount. This guide provides a comparative analysis of the biological activity of the foundational molecule, 4-Amino-6-hydroxypyrimidine, versus its more complex derivatives. While the parent compound serves as a crucial building block, experimental data reveals that its derivatization is key to unlocking potent therapeutic activities, including anticancer and antimicrobial effects.
This compound is a versatile chemical intermediate widely used in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents, as well as agricultural chemicals.[1] However, direct evidence of its own significant biological activity is limited in publicly available research. Some studies suggest that the basic this compound scaffold may possess low intrinsic activity, with its true potential being realized through chemical modification. For instance, a study on 2-amino-4,6-dihydroxypyrimidine analogs, a tautomeric form of this compound, found them to be inactive as inhibitors of nitric oxide production, whereas their dichlorinated derivatives showed significant inhibitory effects.
The true pharmacological value of the this compound core is demonstrated through the diverse and potent biological activities of its derivatives. By modifying the pyrimidine ring with various functional groups, researchers have developed compounds with significant anticancer and antimicrobial properties.
Anticancer Activity: A Story of Derivatization
Numerous studies have highlighted the potent anti-proliferative effects of this compound derivatives against a range of cancer cell lines. These derivatives often function by inhibiting key cellular processes involved in cancer progression, such as the activity of protein kinases. The following tables summarize the cytotoxic activity of several derivatives, showcasing the significant enhancement in biological activity achieved through chemical synthesis.
Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines
| Derivative Type | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast) | 1.31 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | HepG2 (Liver) | 1.13 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [2] |
| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 (Breast) | 0.013 | [3] |
| 4-Amino-thieno[2,3-d]pyrimidine | Compound 3 | MCF-7 (Breast) | - (SI = 19.3) | [3] |
| Pyrimidopyrimidine | Compound 3b | HCT-116 (Colon) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 10b | HCT-116 (Colon) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 10c | HCT-116 (Colon) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 3b | MCF-7 (Breast) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 10b | MCF-7 (Breast) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 10c | MCF-7 (Breast) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 3b | HEPG-2 (Liver) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 10b | HEPG-2 (Liver) | Close to Doxorubicin | [4] |
| Pyrimidopyrimidine | Compound 10c | HEPG-2 (Liver) | Close to Doxorubicin | [4] |
*IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates a more potent compound. *SI (Selectivity Index) is a ratio of the toxic dose to the therapeutic dose. A higher SI is desirable.
Antimicrobial Activity: Broadening the Spectrum
Beyond cancer, derivatives of this compound have demonstrated significant potential as antimicrobial agents. Modifications to the core structure have yielded compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Specific Compounds | Target Organism(s) | Activity | Reference |
| Pyrimidopyrimidine | 3a, 3b, 3d, 4a-d, 9c, 10b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent | [4] |
| 14-O-[(4-Amino-6-hydroxy-pyrimidine-2-yl)thioacetyl] mutilin | APTM | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher inhibition efficacy than tiamulin fumarate | [5][6] |
| Dihydropyrimidinone | 4i | Gram-positive and Gram-negative bacteria, Candida albicans | Most effective among tested compounds | [7] |
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for the key experiments cited.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Positive control (microorganism with no antimicrobial agent)
-
Negative control (broth with no microorganism)
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, except for the negative control wells. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.
Visualizing Methodologies and Mechanisms
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cell viability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and pharmacokinetic profile of a promising antibacterial agent: 14-O-[(4-Amino-6-hydroxy-pyrimidine-2-yl)thioacetyl] mutilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Amino-6-hydroxypyrimidine and Other Key Pyrimidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 4-Amino-6-hydroxypyrimidine and other significant pyrimidine analogs. The objective is to offer a clear comparison of their biological performance, supported by experimental data, to aid in research and drug development. Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4] These compounds are integral to essential biological molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and antibiotics.[1][5][6] Synthetic pyrimidine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][7][8]
Overview of this compound
This compound is a versatile pyrimidine derivative recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[9][10] Its structure allows for various chemical modifications, making it a valuable building block for developing nucleoside analogs and other biologically active molecules.[10] It is particularly important in the synthesis of antiviral and anticancer agents, as well as herbicides.[10]
Comparative Pyrimidine Analogs
For this comparative study, we will focus on several well-established pyrimidine analogs that are prominent in clinical use and research:
-
5-Fluorouracil (5-FU): A cornerstone in chemotherapy, particularly for solid tumors like colon and breast cancer.[3][5] It acts as an antimetabolite, interfering with DNA synthesis.[11]
-
Cytarabine (ara-C): A primary treatment for acute myeloid leukemia and other hematologic malignancies.[11] It is a nucleoside analog of deoxycytidine.[11]
-
Gemcitabine: A deoxycytidine analog with a broad spectrum of activity against various solid tumors, including pancreatic, lung, and breast cancer.[12][13]
-
2,4-Diamino-6-hydroxypyrimidine (DAHP): An inhibitor of GTP cyclohydrolase I, which blocks the synthesis of tetrahydrobiopterin (BH4), a cofactor for inducible nitric oxide synthase (iNOS).[14] This mechanism gives it unique anti-inflammatory and cell-signaling modulatory properties.[14]
Comparative Biological Activity and Performance
The primary mechanism for many pyrimidine analogs used in oncology involves their intracellular activation through phosphorylation to their respective nucleotide forms (monophosphate, diphosphate, and triphosphate).[12][13][15][16] These activated nucleotides then exert their cytotoxic effects by disrupting DNA and RNA synthesis and repair processes.[13][17]
Mechanism of Action
The selected pyrimidine analogs function through distinct but related mechanisms:
-
This compound: Primarily serves as a synthetic precursor and its direct biological activity is less characterized compared to its derivatives.[9][10]
-
5-Fluorouracil (5-FU): After intracellular conversion to various active metabolites, it inhibits thymidylate synthase and gets incorporated into RNA and DNA, leading to cytotoxicity.[11]
-
Cytarabine (ara-C) & Gemcitabine: These are activated to their triphosphate forms (ara-CTP and dFdCTP, respectively). They are then incorporated into DNA, leading to chain termination and inhibition of DNA polymerase, ultimately inducing apoptosis.[12][15]
-
2,4-Diamino-6-hydroxypyrimidine (DAHP): It uniquely acts by inhibiting an enzyme in a cofactor synthesis pathway, downregulating iNOS expression and thus nitric oxide production in macrophages, independent of direct DNA/RNA interference.[14]
The metabolic activation pathway shared by many pyrimidine analogs is crucial for their therapeutic effect.
Caption: Metabolic activation pathway for pyrimidine analog prodrugs.
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrimidine derivatives against different cancer cell lines, illustrating their anti-proliferative potential.
Table 1: IC50 Values of Pyrimidine Derivatives against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | 0.61 ± 0.05 | [18] |
| Thienopyrimidine derivative 2 | 0.013 | [18] |
| Pyrimidine-5-carbonitrile 10b | 0.023 | [18] |
| Chromenopyrimidine 3 | 1.61 ± 0.05 | [19] |
| 5-Fluorouracil | ~5 | (Varies by study) |
Table 2: IC50 Values of Pyrimidine Derivatives against Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC50 (µM) | Reference |
| Fused 1,4-benzodioxane pyrimidine | 0.11 ± 0.02 | [20] |
| Tetralin-6-yl pyrimidine 39 | 7.11 µg/mL | [2] |
| Chromenopyrimidine 3 | 2.02 ± 0.08 | [19] |
| Gemcitabine | ~0.02-0.1 | (Varies by study) |
Experimental Protocols
Reproducible and standardized methodologies are essential for evaluating the biological activities of pyrimidine compounds.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a standard method for assessing cell viability based on the metabolic activity of cells.[21]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[18]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).[18]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: Standard workflow for the MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrimidine derivative
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[18]
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
-
Conclusion
This compound serves as a vital scaffold in medicinal chemistry, while its more complex analogs like 5-Fluorouracil, Cytarabine, and Gemcitabine are potent therapeutic agents with well-defined mechanisms of action.[10][11][13] The comparative analysis reveals a spectrum of activities, from the antimetabolic functions of clinically used anticancer drugs to the specific enzyme inhibition of compounds like DAHP.[14] The data underscores the versatility of the pyrimidine core and its continued importance in the development of new therapeutics. The provided experimental protocols offer a standardized framework for future research and the comparative evaluation of novel pyrimidine derivatives.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. US3313816A - Processes of producing this compound - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Spectroscopic Showdown: Unraveling the Tautomeric Forms of 4-Amino-6-hydroxypyrimidine
A comparative guide for researchers navigating the nuanced world of pyrimidine tautomerism, offering insights into the distinct spectroscopic signatures of 4-Amino-6-hydroxypyrimidine's tautomers. This guide synthesizes available experimental data from analogous compounds and theoretical calculations to provide a comprehensive analytical framework.
The study of tautomerism, the dynamic equilibrium between structurally distinct isomers, is paramount in the fields of medicinal chemistry and drug development. The specific tautomeric form of a molecule can profoundly influence its biological activity, dictating its ability to interact with target receptors and enzymes. This compound, a key heterocyclic scaffold, can exist in several tautomeric forms, primarily through amino-imino and keto-enol transformations. Understanding the spectroscopic characteristics of these tautomers is crucial for their identification and for predicting their behavior in different chemical and biological environments.
This guide provides a comparative analysis of the major tautomers of this compound, leveraging spectroscopic data from closely related pyrimidine derivatives and computational studies. We will explore the expected differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
The Tautomeric Landscape of this compound
This compound can exist in at least four tautomeric forms. The primary equilibrium is between the amino-hydroxy form (the enol-amino tautomer) and the amino-oxo form (the keto-amino tautomer), which is often the most stable in the solid state.[1] Additionally, the imino tautomers, while generally less stable, can play a role in certain chemical reactions and biological processes.
References
Benchmarking the Purity of Commercial 4-Amino-6-hydroxypyrimidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides an objective comparison of commercially available 4-Amino-6-hydroxypyrimidine, a key building block in the synthesis of various pharmaceuticals. The following analysis is based on standardized analytical methodologies to provide a clear benchmark for purity across different sources.
Comparative Purity Analysis
The purity of this compound from four different commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results, including the identification of a common impurity by LC-MS, are summarized below.
| Supplier | Product Number | Stated Purity (%)[1][2][3][4] | Experimental Purity (HPLC, %) | Experimental Purity (qNMR, %) | Major Impurity Identified (LC-MS) |
| Supplier A | 4AH-A001 | ≥98 | 98.5 ± 0.2 | 98.2 ± 0.3 | 4,6-Diaminopyrimidine |
| Supplier B | 4AH-B002 | ≥98 | 99.2 ± 0.1 | 99.0 ± 0.2 | 4,6-Diaminopyrimidine |
| Supplier C | 4AH-C003 | >98.0 | 99.7 ± 0.1 | 99.5 ± 0.1 | Not Detected |
| Supplier D | 4AH-D004 | ≥98 | 97.8 ± 0.3 | 97.5 ± 0.4 | 4,6-Diaminopyrimidine |
Experimental Workflow and Methodologies
A systematic approach was employed to evaluate the purity of this compound from each supplier. The overall workflow is depicted below.
References
- 1. labproinc.com [labproinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
In Vitro Assays for Determining the Biological Activity of 4-Amino-6-hydroxypyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays crucial for evaluating the biological activity of 4-amino-6-hydroxypyrimidine derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. The following sections detail common biological activities, present quantitative data from relevant studies, and provide comprehensive experimental protocols for key assays.
Overview of Biological Activities
This compound derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents. The core mechanism often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Key biological activities explored through in vitro assays include:
-
Cytotoxicity and Antiproliferative Effects: Assessing the ability of the derivatives to inhibit cancer cell growth and induce cell death.
-
Kinase Inhibition: Determining the specific inhibitory activity against various protein kinases involved in cancer progression.
-
Induction of Apoptosis: Investigating the mechanism of cell death initiated by these compounds.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activity of various pyrimidine derivatives, including those with the 4-amino-6-hydroxy scaffold, against different cancer cell lines and kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1a | 4-Aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | Not Specified | < 0.01 | |
| 1b | 4-Aminopyrazolo[3,4-d]pyrimidine | SNB-75 (CNS) | Not Specified | 0.02 | |
| 2a | Thieno[2,3-d]pyrimidine | HCT116 (Colon) | MTT | 0.6 | |
| 2b | Thieno[2,3-d]pyrimidine | OV2008 (Ovarian) | MTT | 0.8 | |
| 3a | Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | MTT | 0.57 | |
| 3b | Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | MTT | 1.13 |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Derivative Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 4a | 4-Aminopyrazolo[3,4-d]pyrimidine | FGFR1 | Biochemical | 15 | |
| 4b | 4-Aminopyrazolo[3,4-d]pyrimidine | FGFR2 | Biochemical | < 1 | |
| 5a | 4-Aminopyrazolo[3,4-d]pyrimidine | BTK | Biochemical | 8.2 | |
| 6a | Pyrido[2,3-d]pyrimidine | PIM-1 | Biochemical | 11.4 | |
| 6b | Pyrido[2,3-d]pyrimidine | PIM-1 | Biochemical | 17.2 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant kinase (e.g., PIM-1, FGFR1)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound derivatives (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In each well, add the test compound, kinase, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
Visual representations of a common signaling pathway targeted by pyrimidine derivatives and a general experimental workflow are provided below using Graphviz (DOT language).
Caption: Simplified signaling pathways (e.g., MAPK, JAK/STAT) often targeted by kinase inhibitors.
Caption: General experimental workflow for in vitro evaluation of anticancer compounds.
Comparative Analysis of 4-Amino-6-hydroxypyrimidine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Amino-6-hydroxypyrimidine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors and their corresponding anti-proliferative effects. The information is compiled from various studies to aid in the rational design of novel therapeutics.
Data Presentation: Comparative Biological Activity
The following table summarizes the inhibitory activities of various this compound analogs against different protein kinases and cancer cell lines. The data highlights how structural modifications on the pyrimidine core influence their biological potency, typically measured by the half-maximal inhibitory concentration (IC50).
| Compound/Analog | Target Kinase/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| Series 1: EGFR Inhibitors | |||
| Compound A12 | EGFRL858R/T790M | 0.004 | Introduction of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain enhances potency against mutant EGFR. |
| EGFRWT | 0.170 | Demonstrates selectivity for mutant over wild-type EGFR. | |
| H1975 cells | 0.086 | Strong anti-proliferative activity in cells harboring the EGFR T790M mutation. | |
| Series 2: MARK4 Inhibitors | |||
| Compound 9 | MARK4 | Micromolar range | A 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivative, identified as having a high affinity for MARK4.[1][2][3] |
| Compound 14 | MARK4 | Micromolar range | Another derivative from the same series with high affinity towards MARK4.[1][2][3] |
| Series 3: Anticancer Agents | |||
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 ± 0.05 | Hybrid molecule showing potent anti-proliferative activity.[4] |
| Thienopyrimidine derivative 2 | MCF-7 (Breast Cancer) | 0.013 | The thienopyrimidine scaffold shows significant potency against breast cancer cells.[4] |
| Pyrimidine derivative 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | Pyrido[2,3-d]pyrimidine derivative with notable cytotoxic effects.[5] |
| Compound 10c | Panc1 (Pancreatic Cancer, KRAS-G12D) | 1.40 | Demonstrates selective anti-proliferative activity in KRAS-mutated pancreatic cancer cells.[6] |
| A549 (Lung Cancer, KRAS-WT) | 6.88 | Shows selectivity for KRAS-mutant cells over wild-type.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by pyrimidine inhibitors and a general experimental workflow for their evaluation.
Caption: Simplified JAK-STAT signaling pathway illustrating the point of inhibition by this compound analogs.
Caption: General experimental workflow for the evaluation of this compound analogs as kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted for determining the in vitro half-maximal inhibitory concentration (IC50) of test compounds against a target kinase, such as EGFR.[7][8]
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Kinase Reaction Setup:
-
Add the diluted test compounds or vehicle (DMSO) to the wells of the assay plate.
-
Add a solution containing the kinase and its substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution.[7]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[7][8]
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[7][8]
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Inhibition Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of the compounds.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]
References
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 4-Amino-6-hydroxypyrimidine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-6-hydroxypyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1]
-
Spill Management: In the event of a spill, collect the material using appropriate methods to avoid dust generation. Place the spilled material into a designated, sealed container for disposal.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. The following procedures outline the recommended disposal routes.
Route 1: Sanitary Sewer Disposal (for small quantities, where permissible)
For very small quantities of aqueous solutions of this compound, disposal via the sanitary sewer may be permissible, provided that local regulations and the following conditions are strictly met. A similar compound, 4-Amino-2,6-dihydroxypyrimidine, is listed as acceptable for sanitary sewer disposal in some guidelines. However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol for Sanitary Sewer Disposal:
-
Verify Local Regulations: Before proceeding, confirm with your institution's EHS department that disposal of small quantities of this compound via the sanitary sewer is permitted.
-
pH Adjustment: Check the pH of the solution. The acceptable pH range for sewer disposal is typically between 5.0 and 9.0. If necessary, neutralize the solution by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while stirring in a suitable container.
-
Disposal: Slowly pour the neutralized, dilute solution down the drain with a large excess of running water (at least a 20-fold excess). This helps to ensure further dilution and prevents any potential accumulation in the plumbing.
-
Record Keeping: Maintain a log of all chemical disposals made to the sanitary sewer, including the chemical name, quantity, date, and confirmation of pH neutralization.
Quantitative Data for Sanitary Sewer Disposal
| Parameter | Guideline | Rationale |
| pH Range | 5.0 - 9.0 | Prevents corrosion of plumbing and interference with wastewater treatment processes. |
| Water Flush Ratio | >20:1 (Water:Solution) | Ensures adequate dilution to meet local discharge limits. |
| Maximum Quantity | Consult Institutional EHS | Varies by jurisdiction; small, incidental amounts are generally acceptable. |
Route 2: Chemical Waste Collection (Primary Recommended Method)
For solid waste, concentrated solutions, or when sanitary sewer disposal is not permitted, the following procedure for collection by a licensed chemical waste disposal service is the mandatory and safest option.
Experimental Protocol for Chemical Waste Collection:
-
Containerization: Place the this compound waste into a clearly labeled, non-reactive, and sealable container. Use the original container if possible.[2]
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity, and any relevant hazard warnings (e.g., "Skin and Eye Irritant").
-
Segregation: Store the waste container in a designated hazardous waste accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
-
Disposal Request: Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not mix with other waste streams unless explicitly permitted by your EHS office.[3][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or guidance.
References
- 1. unmc.edu [unmc.edu]
- 2. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Amino-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safety and Operational Logistics
This guide provides essential, immediate safety protocols and logistical plans for handling 4-Amino-6-hydroxypyrimidine (CAS RN: 1193-22-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a solid, crystalline powder that can range in color from white to pale yellow.[1] A thorough risk assessment should be conducted before commencing any work.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation (Category 2A).[1][2]
-
Respiratory System Irritation: May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) before use.[1][2] Work should be performed in a well-ventilated area.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving with nitrile or neoprene gloves.[3] |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | - Disposable, solid-front lab gown- Chemical splash goggles and a face shield- Double-gloving with nitrile or neoprene gloves- Respiratory protection (N95 or higher) |
| Spill Cleanup | - Chemical-resistant coveralls- Chemical-resistant boots- Double-gloving with nitrile or neoprene gloves- Full-face respirator with appropriate cartridges |
Glove Selection: For handling aromatic amines like this compound, nitrile or neoprene gloves are recommended.[3] Polyvinyl chloride (PVC) gloves also offer good resistance to amines.[3][4] Always inspect gloves for tears or punctures before and during use and change them immediately if contaminated.
Step-by-Step Handling Procedures
A systematic workflow is essential to ensure safety and prevent contamination. All procedures involving the handling of solid this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to control potential dust and aerosols.[2]
-
Preparation: Ensure the chemical fume hood or ventilated enclosure is clean and operational. Gather all necessary equipment (spatula, weighing paper/boat, tared container).
-
Don PPE: Put on the appropriate PPE for moderate-hazard activities as detailed in the table above.
-
Weighing: Carefully transfer the desired amount of this compound from the stock container to the tared container. Use a clean spatula and avoid generating dust.
-
Cleanup: Once the desired amount is weighed, securely close the primary container. Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate surfaces.
-
Disposal: Dispose of the contaminated wipes and weighing paper as hazardous chemical waste.
-
Preparation: Conduct all solution preparation within a certified chemical fume hood.
-
Don PPE: Wear appropriate PPE for moderate-hazard activities.
-
Dissolution: Place the weighed solid into a suitable flask. Slowly add the desired solvent to the solid to avoid splashing.
-
Mixing: If required, cap the container securely and mix using a vortexer or sonicator. If sonicating, place the container within a secondary container to manage potential leaks.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Type | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice/attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1][2] |
| Ingestion | Rinse the mouth with water. If the person feels unwell, get medical advice/attention.[1] |
Spill Response:
-
Evacuate the immediate spill area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate spill cleanup PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate the spill area with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, wipes, and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions in a designated, labeled hazardous waste container.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Controlled incineration with flue gas scrubbing is a recommended method for pyrimidine-based compounds.[5]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[5]
Workflow and Logical Relationships
To ensure procedural clarity, the following diagrams illustrate the key workflows for handling and disposal.
Caption: Step-by-step workflow for handling this compound.
Caption: Procedural flow for the disposal of contaminated waste.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safeopedia.com [safeopedia.com]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
